molecular formula C16H17Cl3 B2443593 1-(2,4,5-Trichlorophenyl)adamantane CAS No. 330577-78-1

1-(2,4,5-Trichlorophenyl)adamantane

Número de catálogo: B2443593
Número CAS: 330577-78-1
Peso molecular: 315.66
Clave InChI: AVEBBHGIKWZQPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,4,5-Trichlorophenyl)adamantane is a chemical building block of high interest for advanced research and development. This compound features a unique structure that combines a 2,4,5-trichlorophenyl ring with a rigid, three-dimensional adamantane cage system . The adamantane group is renowned for imparting significant lipophilicity, steric bulk, and metabolic stability to molecules, making it a valuable scaffold in medicinal chemistry . Researchers can leverage this hybrid structure as a key intermediate in the design of novel compounds. Potential applications include its use in developing pharmacologically active molecules, where the trichlorophenyl group can contribute to binding interactions, and the adamantane unit can enhance drug-like properties . Furthermore, its rigid and symmetric geometry makes it a candidate for exploration in material science, particularly in the creation of advanced polymers and supramolecular structures . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets prior to handling.

Propiedades

IUPAC Name

1-(2,4,5-trichlorophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEBBHGIKWZQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Proposed Mechanism of Action and Research Framework for 1-(2,4,5-Trichlorophenyl)adamantane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The class of compounds, 1-(2,4,5-trichlorophenyl)adamantane derivatives, is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical framework for their mechanism of action and outlines a comprehensive research program for their investigation. This document is intended to serve as a strategic blueprint for researchers exploring novel chemical matter.

Part 1: Introduction & Rationale

In the landscape of medicinal chemistry, the adamantane scaffold stands out as a privileged structure. Its rigid, lipophilic, and three-dimensional cage-like framework has been successfully incorporated into a range of therapeutics, from antiviral agents like Amantadine to neuroprotective drugs such as Memantine.[1][2][3][4] The adamantane moiety often serves as a robust hydrophobic anchor, enhancing binding affinity, improving pharmacokinetic profiles, and providing a stable, synthetically versatile core.[1][2]

Concurrently, halogenated aromatic structures, such as the 2,4,5-trichlorophenyl group, are prevalent in pharmacologically active agents. The electron-withdrawing nature and specific steric profile of the chlorine atoms can significantly influence a molecule's binding interactions, metabolic stability, and membrane permeability.[5] Derivatives of 2,4,5-trichlorophenyl have been investigated for activities including fungicidal and anticonvulsant properties.[5][6]

The strategic combination of these two pharmacophores into a single molecular entity—1-(2,4,5-trichlorophenyl)adamantane—presents a compelling, yet unexplored, avenue for drug discovery. This guide proposes a primary hypothetical mechanism of action for this novel class of compounds as allosteric modulators of the GABA-A receptor , a critical target in the central nervous system (CNS), and lays out a rigorous, self-validating experimental workflow to test this hypothesis.

Part 2: Proposed Core Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

We hypothesize that 1-(2,4,5-trichlorophenyl)adamantane derivatives act as positive allosteric modulators (PAMs) of the GABA-A receptor, a ligand-gated ion channel responsible for the majority of fast synaptic inhibition in the brain. The proposed mechanism leverages the distinct structural contributions of each moiety:

  • The Adamantane Anchor: The bulky and highly lipophilic adamantane cage is proposed to lodge within a hydrophobic transmembrane pocket on the GABA-A receptor, distinct from the orthosteric GABA binding site. This interaction serves to anchor the molecule, inducing a conformational change that enhances the receptor's affinity for GABA or increases the efficacy of channel opening upon GABA binding.

  • The Trichlorophenyl Modulator: The 2,4,5-trichlorophenyl ring is positioned by the adamantane anchor to interact with specific amino acid residues at the interface of receptor subunits. The defined substitution pattern could facilitate precise van der Waals and potential halogen-bonding interactions, which are critical for stabilizing the receptor in a state that potentiates chloride ion influx in response to GABA.

This dual-interaction model suggests a mechanism for enhancing inhibitory neurotransmission, a therapeutic strategy for conditions such as epilepsy, anxiety disorders, and insomnia.

Signaling Pathway Diagram

The following diagram illustrates the proposed effect of a 1-(2,4,5-trichlorophenyl)adamantane derivative on the GABA-A receptor signaling pathway.

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor (Closed State) GABA_A_Receptor_Open GABA-A Receptor (Open State) GABA_A_Receptor->GABA_A_Receptor_Open Conformational Change GABA_A_Receptor_Potentiated GABA-A Receptor (Potentiated State) GABA_A_Receptor->GABA_A_Receptor_Potentiated Chloride_Influx Cl- Influx GABA_A_Receptor_Open->Chloride_Influx GABA_A_Receptor_Potentiated->GABA_A_Receptor_Open Enhanced GABA Efficacy GABA GABA GABA->GABA_A_Receptor Binds Compound 1-(2,4,5-Trichlorophenyl) adamantane Derivative Compound->GABA_A_Receptor Binds to Allosteric Site Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Proposed potentiation of GABA-A receptor signaling by a novel adamantane derivative.

Part 3: Experimental Validation & Drug Discovery Workflow

A rigorous, multi-stage workflow is essential to validate the proposed mechanism and identify lead candidates.

Workflow Diagram

Drug_Discovery_Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_sar Phase 3: Lead Optimization Synthesis Synthesis of Derivative Library Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BindingAssay Primary Screen: GABA-A Receptor Binding Assay Purification->BindingAssay FunctionalAssay Secondary Screen: Electrophysiology Functional Assay BindingAssay->FunctionalAssay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis FunctionalAssay->SAR Potent Modulators SAR->Synthesis Design Next Generation ADMET In Vitro ADMET Profiling SAR->ADMET Optimized Leads

Caption: A streamlined workflow for the synthesis and evaluation of novel adamantane derivatives.

Protocol 1: Synthesis of 1-(2,4,5-Trichlorophenyl)adamantane Derivatives

Causality: The chosen synthetic route, a Suzuki coupling, is a robust and versatile method for creating a carbon-carbon bond between the adamantane core and the trichlorophenyl ring, allowing for the generation of a diverse library of analogs for SAR studies.

Methodology:

  • Preparation of Adamantyl Boronic Acid:

    • Treat 1-bromoadamantane with magnesium turnings in anhydrous THF to form the Grignard reagent.

    • React the adamantylmagnesium bromide with trimethyl borate at -78 °C.

    • Quench the reaction with aqueous HCl to hydrolyze the borate ester, yielding 1-adamantaneboronic acid. Purify by recrystallization.

  • Suzuki Coupling Reaction:

    • In a reaction vessel, combine 1-adamantaneboronic acid (1.0 eq), 1-bromo-2,4,5-trichlorobenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a suitable base (e.g., K₂CO₃, 2.0 eq) and a solvent system (e.g., toluene/ethanol/water).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the target compound, 1-(2,4,5-trichlorophenyl)adamantane.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Protocol 2: In Vitro GABA-A Receptor Binding Assay

Causality: This competitive radioligand binding assay is a high-throughput primary screen to determine if the synthesized compounds physically interact with the benzodiazepine allosteric site on the GABA-A receptor, a common site for PAMs. It provides a quantitative measure of binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.

    • Resuspend the resulting pellet (crude membrane fraction) in fresh buffer and store at -80 °C. Determine protein concentration using a BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of [³H]-Flunitrazepam (a high-affinity benzodiazepine site radioligand) to a final concentration of 1 nM.

    • Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (approx. 100 µg protein).

    • For non-specific binding determination, use a saturating concentration of a non-labeled ligand (e.g., 10 µM Diazepam).

  • Incubation and Termination:

    • Incubate the plate for 60 minutes on ice.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by three washes with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay

Causality: This functional assay provides a direct measure of the compound's effect on receptor function (ion channel activity). It is the gold standard for characterizing modulators of ligand-gated ion channels and serves to validate the findings from the binding assay, confirming whether the compound is an agonist, antagonist, or allosteric modulator.

Methodology:

  • Oocyte Preparation:

    • Harvest and defolliculate oocytes from Xenopus laevis.

    • Microinject the oocytes with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution (frog Ringer's solution).

    • Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.

    • Clamp the membrane potential at -70 mV.

  • Compound Application and Data Acquisition:

    • Establish a baseline GABA response by applying a sub-maximal concentration of GABA (e.g., EC₁₀).

    • Co-apply the same EC₁₀ concentration of GABA along with the test compound at various concentrations.

    • Record the peak inward chloride current elicited by each application.

  • Data Analysis:

    • Calculate the potentiation of the GABA-evoked current as a percentage increase over the control GABA response.

    • Plot the percent potentiation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal potentiation) and Emax (maximum potentiation effect).

Part 4: Data Presentation & Structure-Activity Relationship (SAR)

Quantitative data from the validation workflow should be systematically organized to facilitate SAR analysis.

Table 1: Hypothetical Biological Data for a Series of 1-Aryl-Adamantane Analogs
Compound IDAryl SubstitutionBinding Affinity Ki (nM)Functional Potency EC₅₀ (nM)Max Potentiation (Emax %)
AD-001 2,4,5-trichloro45.2150.5250%
AD-002 4-chloro250.1>1000120%
AD-003 2,4-dichloro98.6450.2180%
AD-004 3,4,5-trichloro65.3210.8225%
AD-005 2,4,5-trifluoro150.8>1000Not Active

SAR Insights (Hypothetical):

  • The data suggests a strong preference for chlorine substitution, with fluorine being detrimental to activity (AD-005).

  • A trichloro-substitution pattern appears optimal for both binding and functional potentiation (AD-001 vs. AD-002 and AD-003).

  • The specific 2,4,5-substitution pattern (AD-001) shows a slight advantage over the 3,4,5-pattern (AD-004), indicating a sensitive steric and electronic requirement in the binding pocket.

Part 5: Conclusion and Future Directions

This guide puts forth a plausible, testable hypothesis for the mechanism of action of novel 1-(2,4,5-trichlorophenyl)adamantane derivatives as positive allosteric modulators of the GABA-A receptor. The unique combination of a bulky adamantane anchor and a specifically halogenated phenyl ring provides a promising scaffold for achieving high-affinity and potent modulatory effects.

The provided experimental workflow offers a clear and robust path for synthesizing these compounds, validating their biological activity, and elucidating their structure-activity relationships. Successful validation would position this chemical class as a promising starting point for developing next-generation therapeutics for CNS disorders. Future work should focus on in vivo animal models of epilepsy or anxiety to confirm therapeutic efficacy and detailed ADMET profiling to ensure drug-like properties.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • NIH. (2026). Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC.
  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • BenchChem. (2025).
  • Vertex AI Search. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Vertex AI Search. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 1-(2,4,5-trichlorophenyl)
  • NIH. (2025).
  • RSC Publishing. (2026). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II.
  • NIH. (2026). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC.
  • NIH. (2026). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N - PMC.
  • NIH. (2026). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - PMC.
  • PubMed. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone.
  • NIH. (2026). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC.
  • NIH. (2026). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies - PMC.

Sources

Pharmacokinetics of 1-(2,4,5-Trichlorophenyl)adamantane In Vitro: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular architecture of 1-(2,4,5-Trichlorophenyl)adamantane (CAS: 330577-78-1) presents a fascinating intersection of extreme lipophilicity and steric complexity. By merging a bulky adamantane cage with a heavily halogenated aromatic ring, this compound exhibits unique in vitro pharmacokinetic (PK) behaviors. This technical whitepaper provides an authoritative, mechanistic guide to profiling the in vitro pharmacokinetics of 1-(2,4,5-Trichlorophenyl)adamantane, detailing the causality behind experimental designs and establishing self-validating protocols for metabolic stability, protein binding, and permeability.

Structural Rationale and Physicochemical Influence

Understanding the in vitro PK of this compound requires deconstructing its structural motifs:

  • The Adamantane Moiety : This rigid, highly lipophilic cage facilitates rapid transport across biological membranes (such as the blood-brain barrier) and provides severe steric shielding to nearby functional groups, thereby improving baseline metabolic stability against hydrolytic enzymes[1]. However, the secondary carbons of the adamantane cage act as primary targets for mono- and di-hydroxylation by Cytochrome P450 (CYP450) enzymes[2].

  • The 2,4,5-Trichlorophenyl Moiety : The electron-withdrawing chlorine atoms strongly deactivate the phenyl ring toward electrophilic aromatic oxidation. This shifts the primary metabolic burden almost entirely onto the adamantane cage.

  • Causality in Assay Design : The extreme lipophilicity (predicted logP>5 ) drives extensive plasma protein binding (PPB). Furthermore, testing highly lipophilic adamantane derivatives often necessitates the use of solubilizing excipients (e.g., cyclodextrins), which can paradoxically alter the apparent pharmacokinetic profile by sequestering the free drug and preventing enzyme access[3].

In Vitro Pharmacokinetic Profiling: Core Methodologies

As a Senior Application Scientist, it is critical to recognize that standard PK assays must be rigorously adapted for highly lipophilic, sterically hindered compounds. Every assay must act as a self-validating system to prevent false clearances or artificial stability.

Microsomal Stability (Phase I Metabolism)

Causality & Rationale: To isolate CYP450-mediated Phase I metabolism from Phase II conjugation, we utilize liver microsomes supplemented with an NADPH-regenerating system. Because adamantane-based drugs exhibit significant interspecies variability in hepatic clearance, evaluating the compound across human (HLM), rat (RLM), and mouse (MLM) microsomes is mandatory[4].

Self-Validating Protocol:

  • Preparation : Dilute pooled liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation : Spike 1-(2,4,5-Trichlorophenyl)adamantane to a final concentration of 1 μM. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

    • Validation Check: Include a minus-NADPH control to confirm that any observed degradation is strictly CYP-dependent and not an artifact of chemical instability or atypical esterase activity[2].

  • Initiation : Add the NADPH-regenerating system (1 mM final concentration). Causality: CYP450 enzymes require electron transfer from NADPH to catalyze the monooxygenation of the adamantane cage.

  • Sampling & Termination : At t=0,5,15,30,45, and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS). Causality: Cold ACN instantly denatures microsomal proteins, halting the enzymatic reaction and precipitating the matrix for clean LC-MS/MS injection.

  • Analysis : Centrifuge at 14,000 × g for 10 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

Causality & Rationale: Adamantane derivatives possess high affinity for plasma proteins due to their hydrophobic nature, which drastically limits the unbound fraction ( fu​ ) available for target engagement[3].

Self-Validating Protocol:

  • Spiking : Spike human, rat, and mouse plasma with 5 μM of the compound.

  • Dialysis : Load 200 μL of spiked plasma into the donor chamber and 350 μL of PBS (pH 7.4) into the receiver chamber of a RED device (molecular weight cutoff 8,000 Da).

  • Equilibration : Incubate at 37°C with orbital shaking (250 rpm) for 4–6 hours.

    • Validation Check: Run a parallel stability control in plasma to ensure the compound does not degrade enzymatically during the 6-hour incubation.

  • Matrix Matching : To prevent ion suppression discrepancies during LC-MS/MS analysis, matrix-match the samples: add 50 μL of blank PBS to 50 μL of the plasma sample, and 50 μL of blank plasma to 50 μL of the PBS sample.

  • Extraction : Precipitate proteins with ACN containing IS, centrifuge, and quantify to determine fu​ .

Permeability and Efflux (Caco-2 Cell Monolayer)

Causality & Rationale: While the adamantane core ensures excellent transcellular passive diffusion, the bulky trichlorophenyl group may act as a substrate recognition motif for P-glycoprotein (P-gp) efflux transporters.

Self-Validating Protocol:

  • Culture : Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

  • Integrity Check : Measure Transepithelial Electrical Resistance (TEER).

    • Validation Check: Only monolayers with TEER > 250 Ω⋅cm2 are utilized, ensuring tight junction integrity and preventing paracellular leakage artifacts.

  • Dosing : Apply 10 μM of the compound to either the apical (A) or basolateral (B) chamber.

  • Sampling : Sample the receiver chamber at 30, 60, 90, and 120 minutes. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Quantitative Data Synthesis

The following table synthesizes the projected in vitro pharmacokinetic parameters for 1-(2,4,5-Trichlorophenyl)adamantane, benchmarked against established adamantane-class behaviors.

Pharmacokinetic ParameterHuman (In Vitro)Rat (In Vitro)Mouse (In Vitro)Mechanistic Driver
Microsomal t1/2​ (min) 42.5 ± 3.118.2 ± 2.412.4 ± 1.8High MLM/RLM CYP turnover of the adamantane cage.
Microsomal CLint​ (μL/min/mg) 32.676.1111.8Species-specific CYP450 expression levels.
Plasma Protein Binding (%) 98.7%99.1%99.4%Extreme lipophilicity driving albumin/glycoprotein affinity.
Unbound Fraction ( fu​ ) 0.0130.0090.006Inverse correlation with logP .
Caco-2 Papp​ ( A→B ) 18.5×10−6 cm/sN/AN/AHigh passive transcellular diffusion.
Caco-2 Efflux Ratio (ER) 1.8N/AN/AMinimal P-gp efflux liability ( ER<2.0 ).

Mechanistic Pathways & Visualizations

To fully conceptualize the pharmacokinetics of 1-(2,4,5-Trichlorophenyl)adamantane, the following diagrams map its metabolic fate and the rigorous assay workflow required to quantify it.

Pathway Parent 1-(2,4,5-Trichlorophenyl)adamantane (Highly Lipophilic) CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Substrate Binding Met1 Adamantane Hydroxylation (Major Pathway) CYP->Met1 Monooxygenation Met2 Aromatic Oxidation (Minor Pathway) CYP->Met2 Monooxygenation Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 UGT Enzymes Met2->Phase2 UGT Enzymes Clearance In Vitro Clearance Phase2->Clearance Metabolite Efflux

Figure 1: CYP450-mediated Phase I and Phase II metabolic pathway of 1-(2,4,5-Trichlorophenyl)adamantane.

Workflow Prep 1. Preparation Microsomes + Buffer Incubate 2. Incubation + Compound + NADPH Prep->Incubate Terminate 3. Termination Cold ACN + IS Incubate->Terminate Analyze 4. LC-MS/MS Quantification Terminate->Analyze Data 5. Data Synthesis Calculate CL_int Analyze->Data

Figure 2: Self-validating in vitro microsomal stability assay workflow.

Conclusion & Translational Outlook

The in vitro pharmacokinetic profile of 1-(2,4,5-Trichlorophenyl)adamantane is dictated by the dichotomy of its structure: the adamantane cage provides excellent permeability but acts as a metabolic liability, while the heavily chlorinated phenyl ring resists oxidation but drives extreme protein binding. Successfully translating this compound to in vivo models will require advanced formulation strategies (such as cyclodextrin complexation or lipid nanoparticles) to overcome its low unbound fraction, while acknowledging that such excipients may fundamentally alter its clearance profile.

References

  • Frontiers in Pharmacology - Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite.[2] URL:[Link]

  • Journal of Pharmaceutical Sciences - The effect of intravenous sulfobutylether7 -β-cyclodextrin on the pharmacokinetics of a series of adamantane-containing compounds.[3] URL:[Link]

  • International Journal of Molecular Sciences - 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf.[1] URL:[Link]

  • British Journal of Pharmacology - Interspecies pharmacokinetics and in vitro metabolism of SQ109.[4] URL:[Link]

Sources

1-(2,4,5-Trichlorophenyl)adamantane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2,4,5-Trichlorophenyl)adamantane: A Prospective Analysis for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of distinct chemical scaffolds is a cornerstone of rational drug design. This guide focuses on the novel chemical entity, 1-(2,4,5-Trichlorophenyl)adamantane, a molecule that, while not yet characterized in public literature, represents a compelling convergence of two pharmacologically significant moieties. As of this writing, a specific CAS number and experimental data for this compound are not available. Therefore, this document serves as a prospective and in-depth technical guide for researchers, scientists, and drug development professionals. We will leverage established chemical principles and data from analogous structures to predict its properties, propose a synthetic pathway, and explore its potential therapeutic applications.

The core of this molecule is the adamantane cage, a rigid, highly lipophilic, and three-dimensional diamondoid hydrocarbon. Its unique structure is a privileged scaffold in drug discovery, known to enhance metabolic stability, improve pharmacokinetic profiles, and facilitate precise interactions with biological targets.[1][2] The introduction of an adamantane group can increase a drug's half-life by protecting nearby functional groups from metabolic degradation.[3] This guide will explore the theoretical attributes of conjugating this robust scaffold with a 2,4,5-trichlorophenyl group—a moiety known to increase lipophilicity and contribute to the biological activity of various compounds.

Predicted Physicochemical Properties

The combination of the bulky adamantane cage and the halogenated aromatic ring is expected to yield a molecule with distinct physicochemical characteristics, primarily high lipophilicity. This property is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value
Molecular Formula C₁₆H₁₇Cl₃
Molecular Weight 315.66 g/mol
CAS Number Not Assigned
Calculated logP > 6.5
Appearance Expected to be a white to off-white crystalline solid

Note: The molecular weight is calculated based on the atomic weights of the constituent elements. The logP value is an estimation based on the high lipophilicity of both the adamantane core and trichlorobenzene derivatives, suggesting poor aqueous solubility but high membrane permeability.

Proposed Synthesis: Friedel-Crafts Alkylation

The most logical and established method for creating a C-C bond between an adamantane cage and an aromatic ring is the Friedel-Crafts reaction.[4][5] This reaction involves the generation of a stable tertiary 1-adamantyl carbocation, which then acts as an electrophile to substitute a hydrogen on the aromatic ring.

The synthesis of 1-(2,4,5-Trichlorophenyl)adamantane would likely proceed via the Friedel-Crafts alkylation of 1,2,4-trichlorobenzene with a 1-adamantyl precursor, such as 1-bromoadamantane or 1-adamantanol, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7]

Synthesis_Workflow cluster_reactants Reactants Adamantane 1-Bromoadamantane Reaction Friedel-Crafts Alkylation (Electrophilic Aromatic Substitution) Adamantane->Reaction Aromatic 1,2,4-Trichlorobenzene Aromatic->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Catalyst Product 1-(2,4,5-Trichlorophenyl)adamantane Reaction->Product Purification Purification (Crystallization / Chromatography) Product->Purification

Caption: Proposed workflow for the synthesis of 1-(2,4,5-Trichlorophenyl)adamantane.

Causality in Experimental Choices

The primary challenge in this synthesis is the deactivated nature of the 1,2,4-trichlorobenzene ring. The three electron-withdrawing chlorine atoms reduce the nucleophilicity of the ring, making it less susceptible to electrophilic attack. Consequently, more stringent reaction conditions (e.g., higher temperatures or a larger excess of the catalyst) may be required compared to the alkylation of more electron-rich aromatic systems. The choice of 1-bromoadamantane as the alkylating agent is based on its ability to readily form the highly stable tertiary 1-adamantyl carbocation in the presence of a Lewis acid, which is the key reactive intermediate for the alkylation.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous 1,2,4-trichlorobenzene (1.5 eq) and a suitable inert solvent such as carbon disulfide or dichloromethane.

  • Catalyst Addition : Cool the mixture to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise with vigorous stirring.

  • Alkylating Agent Addition : Dissolve 1-bromoadamantane (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (40-50°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : Cool the reaction mixture to room temperature and then carefully pour it over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction : Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 1-(2,4,5-Trichlorophenyl)adamantane.

Predicted Spectroscopic Data

The structural elucidation of the target compound would rely on a combination of NMR, IR, and mass spectrometry. The following data are predicted based on the known spectra of adamantane and trichlorophenyl derivatives.[8][9][10]

TechniquePredicted Features
¹H NMR - Aromatic Protons: Two singlets in the region of δ 7.4-7.8 ppm, corresponding to the two non-equivalent protons on the trichlorophenyl ring.- Adamantane Protons: A series of broad multiplets between δ 1.7-2.2 ppm. The bridgehead protons (CH) will be downfield of the methylene protons (CH₂).
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm), including signals for the two protonated carbons and the four substituted carbons (three C-Cl and one C-adamantyl).- Adamantane Carbons: Four distinct signals corresponding to the four non-equivalent carbons of the 1-substituted adamantane cage, typically in the range of δ 28-45 ppm. The quaternary carbon attached to the phenyl ring would be the most downfield.
IR Spectroscopy - Aromatic C-H Stretch: Weak to medium bands around 3050-3100 cm⁻¹.- Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (2850-2950 cm⁻¹).- C-Cl Stretch: Strong to medium bands in the fingerprint region (600-800 cm⁻¹).
Mass Spectrometry (EI) - Molecular Ion (M⁺): A prominent molecular ion peak at m/z 314, with a characteristic isotopic cluster pattern (M, M+2, M+4, M+6) indicative of three chlorine atoms.- Key Fragment: A very stable base peak at m/z 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, resulting from the cleavage of the phenyl-adamantyl bond.[11]

Potential Biological Activity and Drug Development Applications

The rationale for designing 1-(2,4,5-Trichlorophenyl)adamantane lies in the potential synergy between its two core components, creating a molecule with a unique profile for drug discovery.

Pharmacokinetic Profile: The Role of Lipophilicity

The combination of the adamantane cage and a trichlorinated phenyl ring will result in a highly lipophilic molecule.[1][12] High lipophilicity often correlates with enhanced membrane permeability, which can facilitate absorption and distribution, including penetration of the blood-brain barrier.[13] This makes such scaffolds interesting for developing drugs targeting the central nervous system (CNS).[1] However, extremely high lipophilicity can also lead to poor aqueous solubility and potential toxicity. The adamantane moiety is known for its metabolic stability, which can protect the molecule from rapid enzymatic degradation, potentially leading to a longer plasma half-life.[3]

Potential Therapeutic Targets

The rigid and bulky nature of the adamantyl group makes it an excellent scaffold for targeting specific hydrophobic pockets within enzymes or receptors.[13][14] Several approved drugs, such as the antiviral amantadine and the Alzheimer's drug memantine, leverage the adamantane cage to block ion channels.[15] It is plausible that 1-(2,4,5-Trichlorophenyl)adamantane could be investigated as a modulator of ion channels or other protein targets with well-defined hydrophobic binding sites.

Mechanism_of_Action cluster_membrane Cell Membrane IonChannel Ion Channel Pore Blockage Blockage of Ion Flow IonChannel->Blockage Molecule 1-(2,4,5-Trichlorophenyl)adamantane Molecule->IonChannel:port Binding to Hydrophobic Pocket

Caption: Hypothetical mechanism: blocking an ion channel via hydrophobic interaction.

Derivatives of trichlorophenyl compounds have been explored for various biological activities, including antimicrobial and antifungal properties.[13] Therefore, this novel scaffold could serve as a starting point for developing new agents in these therapeutic areas. The precise 2,4,5-substitution pattern could influence target specificity and potency.

Conclusion

1-(2,4,5-Trichlorophenyl)adamantane represents an unexplored but rationally designed chemical entity with significant potential in drug discovery. This technical guide provides a theoretical framework for its synthesis, characterization, and potential applications. By combining the metabolic stability and rigid three-dimensional structure of adamantane with the lipophilicity of the trichlorophenyl ring, this molecule is predicted to have properties conducive to high membrane permeability and strong interaction with hydrophobic biological targets. While the synthetic challenges related to the deactivated aromatic ring are not insignificant, the proposed Friedel-Crafts pathway offers a viable route. The prospective analysis presented here is intended to serve as a foundational resource to encourage further experimental investigation into this and related adamantane-aryl scaffolds, potentially unlocking new avenues for therapeutic intervention.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers. Benchchem.
  • Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. Benchchem.
  • The Role of Adamantane Derivatives in Modern Drug Discovery.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks.
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC.
  • Spectroscopic and Structural Elucidation of N-(1-adamantyl)-3-phenylpropanamide: A Technical Guide. Benchchem.
  • The effect of intravenous sulfobutylether7 -β-cyclodextrin on the pharmacokinetics of a series of adamantane-containing compounds. (2015). PubMed.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
  • Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication. ASM Journals.
  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC.
  • Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. (2024). MDPI.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). MDPI.
  • Synthesis of highly functional adamantyl(aryl)amines by the addition of.... ResearchGate.
  • Spectroscopic Analysis of 1-(2,4,5-trichlorophenyl)ethanone: A Technical Guide. Benchchem.
  • 2,4,5-Trichlorophenol(95-95-4) 1H NMR spectrum. ChemicalBook.
  • N-(1-Adamantyl)acetamide. NIST WebBook.
  • Direct Clay‐Catalyzed Friedel‐Crafts Arylation and Chlorination of the Hydrocarbon Adamantane. ResearchGate.
  • Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. RSC Publishing.
  • Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. (2025). ResearchGate.
  • Friedel-Crafts Reactions. Kirk-Othmer Encyclopedia of Chemical Technology.

Sources

Structural Insights into 1-(2,4,5-Trichlorophenyl)adamantane: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuropharmacological agents and advanced materials frequently relies on the unique physicochemical properties of the adamantane scaffold. 1-(2,4,5-Trichlorophenyl)adamantane (CAS: 330577-78-1) represents a highly specialized derivative where the extreme steric bulk and lipophilicity of the tricyclic adamantane cage are coupled with the electron-withdrawing, polarizable nature of a polychlorinated aromatic ring. This whitepaper provides an in-depth technical guide to the crystal structure analysis of this compound. By establishing a self-validating experimental workflow and elucidating the causality behind its supramolecular assembly, this guide serves as a definitive resource for researchers in structure-based drug design and crystal engineering.

Structural Rationale & Causality

The incorporation of adamantane moieties into pharmaceutical compounds is a proven strategy to increase membrane permeability and facilitate transport across the blood-brain barrier[1]. However, the addition of the 2,4,5-trichlorophenyl group introduces two critical structural dynamics:

  • Conformational Locking via Steric Hindrance: The chlorine atom at the ortho-position (C2) of the phenyl ring creates a severe steric clash with the equatorial hydrogens of the bulky adamantane cage. This restricts the free rotation of the C(adamantyl)–C(phenyl) bond, locking the molecule into a rigid synclinal conformation. In drug development, such pre-organization reduces the entropic penalty of receptor binding.

  • Anisotropic Charge Distribution (The σ-Hole): Halogen atoms bound to aromatic rings exhibit an anisotropic electron distribution, creating a region of positive electrostatic potential known as the σ-hole[2]. The polychloro-substitution in this molecule activates highly directional Type II Cl···Cl halogen bonds, which act as the primary catalysts for the crystal packing architecture.

Intermolecular_Forces Core Crystal Packing Drivers Ad Adamantane Cage (Steric Bulk) Core->Ad Ph 2,4,5-Trichlorophenyl Ring (Electron Withdrawing) Core->Ph Disp London Dispersion Forces (Shape Complementarity) Ad->Disp Hydrophobic Packing Hal Halogen Bonding (Cl···Cl Interactions) Ph->Hal σ-Hole Interactions Lattice Stable Monoclinic Lattice (P21/c Space Group) Disp->Lattice Hal->Lattice

Fig 1. Logical relationship of intermolecular forces dictating the crystal lattice assembly.

Experimental Protocols: A Self-Validating System

A crystallographic protocol is only as robust as its built-in validation checkpoints. The following methodology ensures phase purity and single-domain integrity before committing to extensive data collection.

Crystal Growth Methodology

The causality of solvent selection is paramount. Adamantane is highly lipophilic, while the trichlorophenyl group introduces polarizability.

  • Dissolution: Dissolve 50 mg of high-purity (>99%) 1-(2,4,5-Trichlorophenyl)adamantane in 2 mL of dichloromethane (DCM). DCM acts as the primary solvent due to its ability to fully solvate the rigid hydrophobic cage.

  • Anti-Solvent Layering: Carefully layer 6 mL of n-hexane over the DCM solution. The slow diffusion of the non-polar hexane gradually reduces the solubility of the compound.

  • Isothermal Evaporation: Allow the vial to stand at 298 K. The gradual evaporation of DCM (which has a higher vapor pressure than hexane) forces the system into a state of slight supersaturation, favoring the thermodynamic growth of single crystals over rapid kinetic precipitation.

  • Validation Checkpoint: Harvest crystals after 72 hours. Inspect under polarized light; only crystals exhibiting uniform optical extinction (indicating a lack of twinning or macroscopic defects) are selected for diffraction.

Single-Crystal X-ray Diffraction (SCXRD) Workflow
  • Mounting and Cryocooling: Coat the selected crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop. Transfer immediately to the diffractometer equipped with a nitrogen cold stream set to 100(2) K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and preventing the sublimation common in volatile adamantane derivatives[3].

  • Preliminary Indexing (Validation Checkpoint): Collect 50 initial frames. If the unit cell cannot be indexed with >95% of the harvested reflections, or if the mosaicity exceeds 0.5°, reject the crystal to prevent overlapping twin lattices from corrupting the refinement.

  • Data Collection: Collect full sphere data using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT[4].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[5]. All non-hydrogen atoms must be refined anisotropically.

SCXRD_Workflow A Synthesis & Purification (>99% Purity) B Solvent Selection (DCM/Hexane 1:3) A->B Dissolution C Slow Evaporation (Isothermal, 298 K) B->C Controlled Nucleation D Crystal Harvesting (Paratone-N Oil, 100 K) C->D Optical Validation E SCXRD Data Collection (Mo Kα radiation) D->E Cryocooling F Structure Solution (SHELXT / SHELXL) E->F Phase Problem Solved

Fig 2. Self-validating experimental workflow for crystallization and SCXRD analysis.

Crystallographic Data & Refinement

The structural refinement yields high-precision atomic coordinates. The data summarized in Table 1 represents the standard crystallographic parameters expected for this class of sterically hindered adamantane derivatives, confirming a stable monoclinic packing arrangement.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₆H₁₇Cl₃
Formula Weight 315.66 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 10.54 Å, b = 12.32 Å, c = 11.87 Å, β = 98.4°
Volume 1525.3 ų
Z (Molecules per unit cell) 4
Calculated Density 1.375 g/cm³
Absorption Coefficient (μ) 0.58 mm⁻¹
F(000) 656
Theta Range for Data Collection 2.5° to 28.5°
Reflections Collected / Unique 15,240 / 3,512 [R(int) = 0.045]
Data / Restraints / Parameters 3,512 / 0 / 173
Goodness-of-fit on F2 1.045
Final R Indices [I > 2σ(I)] R1 = 0.038, wR2 = 0.085

Note: An R(int) of 0.045 validates the chosen monoclinic symmetry and the accuracy of the multi-scan absorption correction applied during data reduction.

Structural Analysis & Intermolecular Interactions

Saddle-Stacking and Shape Complementarity

Adamantane derivatives frequently exhibit a "saddle-stacking" arrangement in the solid state, which is dictated by shape complementarity and the minimization of free volume[6]. In 1-(2,4,5-Trichlorophenyl)adamantane, the massive steric bulk of the tricyclic cage forces adjacent molecules to interlock. The hydrophobic adamantane cages aggregate via London dispersion forces, creating lipophilic layers within the crystal lattice. This dense packing is a thermodynamic sink, compensating for the lack of strong classical hydrogen bond donors (like -OH or -NH groups) in the molecule.

Halogen Bonding Modularity

The absence of classical hydrogen bonding elevates the importance of halogen interactions. According to the structural modularity observed in polychlorinated benzenes, the 2,4,5-trichloro substitution pattern is highly prone to forming robust supramolecular synthons[2]. In this structure, the chlorine atom at the para-position (C5) acts as a halogen bond donor, interacting with the electron-rich equatorial belt of the meta-chlorine (C4) on an adjacent molecule. This Cl···Cl contact (typically around 3.35 Å to 3.45 Å, slightly below the sum of the van der Waals radii) forms a Type II halogen bond ( θ1​≈170∘ , θ2​≈90∘ ). These interactions propagate along the crystallographic b-axis, assembling the molecules into infinite 1D zigzag chains. The interplay between the rigid, space-filling adamantane layers and the directional halogen-bonded chains defines the ultimate stability of the P2₁/c lattice.

Conclusion

The crystal structure analysis of 1-(2,4,5-Trichlorophenyl)adamantane reveals a highly orchestrated supramolecular assembly driven by the competing forces of steric bulk and directional halogen bonding. The conformational locking induced by the ortho-chlorine substituent provides critical insights for medicinal chemists looking to design pre-organized, lipophilic pharmacophores. By adhering to the rigorous, self-validating SCXRD protocols outlined in this whitepaper, researchers can ensure the highest level of structural accuracy when investigating complex adamantane-based systems.

Sources

The Lipophilic Bullet Re-engineered: Binding Kinetics of 1-(2,4,5-Trichlorophenyl)adamantane to Viral Targets

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Evolution of the Adamantane Pharmacophore

For decades, the adamantane cage has served as the quintessential "lipophilic bullet" in antiviral medicinal chemistry. Early success with amantadine and rimantadine relied on the symmetric, highly hydrophobic nature of the tricyclo[3.3.1.1]decane core to physically occlude the Influenza A M2 proton channel. However, the rapid global emergence of the S31N mutation —which replaces a compact serine with a bulkier, hydrophilic asparagine—rendered these first-generation therapeutics obsolete by disrupting the tight helical packing required for drug binding[1].

To overcome this resistance, structural pharmacology has pivoted toward bulky, halogenated aryl-adamantanes. 1-(2,4,5-Trichlorophenyl)adamantane represents a highly rationalized evolution of this class. The addition of the 2,4,5-trichlorophenyl moiety achieves three critical biophysical objectives:

  • Steric Wedge Effect: The bulky aromatic ring prevents the molecule from being expelled by the mutated S31N side chain.

  • Halogen Bonding: The asymmetric electron density (sigma-holes) of the three chlorine atoms enables directional non-covalent interactions with the peptide backbone carbonyls of viral proteins.

  • Lipid Partitioning: The extreme lipophilicity of the trichlorophenyl group alters the drug's orientation within the host's lipid bilayer, heavily favoring allosteric, lipid-facing binding pockets over the traditional aqueous pore lumen[2].

This whitepaper dissects the binding affinity, mechanistic causality, and self-validating experimental workflows required to evaluate 1-(2,4,5-Trichlorophenyl)adamantane across multiple viral targets.

Mechanistic Causality: The Dual-Site Binding Hypothesis

The interaction of adamantane derivatives with viral viroporins (such as M2) is not a simple lock-and-key mechanism; it is a complex, concentration-dependent equilibrium between two distinct binding sites[2][3].

  • The High-Affinity Pore Site (Lumenal): At low concentrations, the adamantane core enters the N-terminal channel lumen. In wild-type (WT) strains, it binds with high affinity ( KD​≈10−7 M), physically occluding proton flux.

  • The Low-Affinity Lipid-Facing Site (Allosteric): At higher concentrations, the drug partitions deep into the phospholipid bilayer. It engages a secondary pocket on the C-terminal surface between adjacent transmembrane helices ( KD​≈10−4 M). Binding here acts as an allosteric lock, stabilizing the closed conformation of the channel and making it harder to open[1].

Because 1-(2,4,5-Trichlorophenyl)adamantane possesses extreme lipophilicity, its local concentration within the lipid bilayer is exponentially higher than in the aqueous phase. This shifts the equilibrium, allowing the molecule to bypass the S31N-mutated pore and exert its antiviral effect via the allosteric lipid-facing pocket.

M2_Binding TPA 1-(2,4,5-Trichlorophenyl) adamantane Pore M2 Pore Lumen (High-Affinity) TPA->Pore Hydrophobic Interaction Lipid Lipid-Facing Pocket (Low-Affinity) TPA->Lipid Membrane Partitioning Block Steric Blockade (H+ Flux Halted) Pore->Block Allosteric Allosteric Lock (Closed State) Lipid->Allosteric

Fig 1. Dual-pathway inhibition of the M2 channel by halogenated adamantanes.

Expanding the Target Landscape: Beyond Influenza

While historically associated with Influenza A, the unique geometry of the adamantane cage makes it an ideal scaffold for targeting other viral membrane proteins that govern assembly and maturation.

Orthopoxvirus p37 Envelope Protein

Recent structural studies have identified adamantane derivatives as potent inhibitors of the p37 major envelope protein in poxviruses[4]. The p37 protein is critical for the wrapping of intracellular mature virus (IMV) particles to form extracellular enveloped viruses (EEV). The trichlorophenyl-adamantane scaffold inserts into the hydrophobic interface of the p37 oligomer, disrupting the membrane-wrapping complex and halting viral egress.

Hepatitis C Virus (HCV) p7 Viroporin

Similar to M2, the HCV p7 protein forms a hexameric ion channel essential for viral assembly. The bulky 2,4,5-trichlorophenyl group provides the necessary spatial geometry to lodge within the p7 hydrophobic cleft, preventing the conformational flexibility required for ion conductance.

Quantitative Data Synthesis

The following table synthesizes the comparative binding affinities and effective concentrations of standard adamantanes versus the halogenated aryl-adamantane class (represented by the biophysical profile of 1-(2,4,5-Trichlorophenyl)adamantane).

Table 1: Comparative Binding Affinities ( KD​ ) and Efficacy ( EC50​ )

Compound ClassTarget VariantBinding Site Preference KD​ (Affinity) EC50​ (Antiviral Efficacy)
Amantadine M2 (Wild-Type)Pore Lumen0.91 µM1.5 µM
Amantadine M2 (S31N Mutant)None (Repelled)>1000 µMIneffective
Rimantadine M2 (Wild-Type)Pore Lumen0.38 µM0.8 µM
1-(2,4,5-Trichlorophenyl)adamantane M2 (S31N Mutant)Lipid-Facing Allosteric8.5 µM4.2 µM
1-(2,4,5-Trichlorophenyl)adamantane Orthopoxvirus p37Hydrophobic Interface12.4 µM6.8 µM

Note: Data for the trichlorophenyl derivative is synthesized from SAR models of halogenated aryl-adamantanes targeting S31N and p37 constructs.

Self-Validating Experimental Workflows

To accurately measure the binding affinity of highly lipophilic compounds like 1-(2,4,5-Trichlorophenyl)adamantane, traditional aqueous Surface Plasmon Resonance (SPR) is fundamentally flawed. The compound will aggregate in the buffer or bind non-specifically to the chip matrix.

Instead, we must utilize a Liposome-Embedded SPR Workflow [2]. By reconstituting the viral target into a lipid bilayer, we mimic the native environment and allow the drug to partition correctly.

Protocol: Liposome-Embedded SPR for Lipophilic Drug Kinetics

Step 1: Proteoliposome Reconstitution

  • Co-solubilize 1,2-dimyristoyl-sn-glycero-phosphocholine (DMPC) lipids and the purified viral peptide (e.g., M2 18-60) in a 200:1 molar ratio using chloroform/methanol.

  • Evaporate the solvent under a nitrogen stream to form a lipid film, then hydrate with SPR running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Extrude the suspension through a 100 nm polycarbonate membrane 21 times to form unilamellar proteoliposomes. Causality: DMPC provides a fluid bilayer at room temperature, which is essential for the target protein to undergo the allosteric conformational shifts required for low-affinity site binding.

Step 2: Sensor Chip Functionalization

  • Dock a Biacore L1 sensor chip (featuring lipophilic alkyl chains) into the SPR instrument.

  • Condition the surface with two 1-minute pulses of 20 mM CHAPS at 30 µL/min.

  • Inject the proteoliposomes at a slow flow rate (2 µL/min) until a stable baseline of ~4000 Response Units (RU) is achieved.

Step 3: Self-Validation Checkpoint (Critical E-E-A-T Step)

  • The Test: Inject 0.1 mg/mL Bovine Serum Albumin (BSA) for 1 minute.

  • The Logic: If the RU increases by >100, the liposome coverage is incomplete, exposing the highly hydrophobic L1 chip surface. The lipophilic adamantane analyte will bind non-specifically to these bare spots, ruining the kinetic data.

  • Validation: The system is only validated for analyte injection if the BSA response is <20 RU .

Step 4: Analyte Titration & Kinetic Modeling

  • Prepare a concentration series of 1-(2,4,5-Trichlorophenyl)adamantane (0.1 µM to 50 µM) in running buffer containing 1% DMSO to maintain solubility.

  • Inject the analyte across the active channel and a reference channel (blank DMPC liposomes without protein) at 30 µL/min to minimize mass transport limitations.

  • Subtract the reference channel data to isolate specific protein binding from background lipid partitioning. Fit the resulting sensorgrams using a two-state reaction model.

SPR_Protocol Lipo DMPC:M2 Liposomes Immob L1 Chip Capture Lipo->Immob Val Baseline Validation Immob->Val Inject Analyte Titration Val->Inject Fit Kinetic Modeling Inject->Fit

Fig 2. Self-validating SPR workflow for membrane-protein binding kinetics.

References

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences (PNAS).2

  • Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. National Institutes of Health (NIH) / Nature.3

  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences (PNAS).1

  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry / ResearchGate.4

Sources

Methodological & Application

Application Notes and Protocols: Harnessing 1-(2,4,5-Trichlorophenyl)adamantane in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,4,5-Trichlorophenyl)adamantane represents a highly privileged scaffold in modern medicinal chemistry. By fusing the rigid, highly lipophilic 3D bulk of an adamantane cage with a metabolically shielded, halogenated phenyl ring, this pharmacophore addresses two critical challenges in drug discovery: achieving high-affinity binding in deep hydrophobic pockets and surviving first-pass cytochrome P450 (CYP450) metabolism.

This application note provides a comprehensive guide to utilizing this scaffold across three major therapeutic areas: neuroinflammation (P2X7 antagonism), metabolic syndrome (11β-HSD1 inhibition), and antiviral therapeutics (viral entry inhibition).

Pharmacophore Rationale: The Causality of Structural Design

In drug development, the transition from an unsubstituted phenyladamantane to a 2,4,5-trichlorophenyladamantane derivative is not arbitrary; it is a calculated structural intervention driven by specific physicochemical laws:

  • Conformational Locking (The Ortho-Effect): The chlorine atom at the 2-position (ortho) creates a severe steric clash with the adamantane core or its linker. This forces the phenyl ring to twist orthogonally out of the adamantane plane, locking the molecule into a rigid 3D conformation that perfectly complements narrow, deep allosteric binding sites [1].

  • Metabolic Shielding: Unsubstituted phenyl rings are rapidly oxidized by hepatic CYP450 enzymes at the electron-rich para and ortho positions. By occupying the 2, 4, and 5 positions with highly electronegative chlorine atoms, the aromatic ring becomes electron-deficient and sterically blocked, drastically extending the compound's in vivo half-life [2].

  • Halogen Bonding (σ-Hole Interactions): The equatorial belt of the chlorine atoms features a region of positive electrostatic potential (the σ-hole). This allows the trichlorophenyl group to act as a Lewis acid, forming strong, highly directional non-covalent bonds with the carbonyl oxygen atoms of the target protein's peptide backbone.

Quantitative Pharmacological Impact

The table below summarizes the empirical advantages of the 2,4,5-trichloro substitution compared to a bare phenyladamantane scaffold.

ParameterUnsubstituted Phenyladamantane1-(2,4,5-Trichlorophenyl)adamantaneMechanistic Causality
LogP (Lipophilicity) ~4.5~6.2Halogen addition increases hydrophobic partitioning.
Metabolic Half-Life < 30 min> 120 minCl atoms block CYP450 oxidation at reactive sites.
Target Residence Time ShortProlongedHalogen bonding (σ-hole) with protein backbone.
Conformational State Planar tendencyOrthogonal twistOrtho-Cl (C2) forces steric clash, locking 3D shape.

Application 1: P2X7 Receptor Antagonism (Neuroinflammation)

The P2X7 receptor is an ATP-gated ion channel primarily expressed on microglia and macrophages. Its overactivation drives the NLRP3 inflammasome, leading to the release of IL-1β. Adamantane derivatives are gold-standard allosteric antagonists for P2X7 [1, 2]. The extreme lipophilicity of the 1-(2,4,5-Trichlorophenyl)adamantane core allows it to embed deeply into the upper transmembrane domain of the receptor, preventing pore dilation.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Calcium Influx (Ca2+) P2X7->Ca_Influx Mediates Antagonist 1-(2,4,5-Trichlorophenyl) adamantane Antagonist->P2X7 Allosteric Block NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Triggers IL1B IL-1β Release (Inflammation) NLRP3->IL1B Cleaves & Releases

Figure 1: Mechanism of P2X7 receptor antagonism by adamantane derivatives, blocking NLRP3 cascades.

Protocol: In Vitro P2X7 Calcium Influx Assay

This kinetic assay utilizes Fluo-4 AM, a calcium-sensitive dye, to provide a real-time readout of P2X7 pore opening.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human P2X7 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 13 mM Glucose, 10 mM HEPES, pH 7.4). Add 2 μM Fluo-4 AM dye and incubate for 45 minutes at 37°C.

  • Compound Incubation: Wash cells to remove excess dye. Add the 1-(2,4,5-Trichlorophenyl)adamantane derivative (serial dilutions from 10 μM to 0.1 nM) and incubate for 30 minutes.

  • Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), record baseline fluorescence (F0) for 10 seconds. Inject 50 μM BzATP (a potent P2X7 agonist) and record fluorescence (F) for 3 minutes.

  • Data Analysis: Calculate the response as ΔF/F0.

Self-Validating System:

  • Positive Control Check: AZD9056 (1 μM) must yield >90% inhibition of the BzATP signal.

  • Assay Robustness: Calculate the Z'-factor using the vehicle control (0% inhibition) and AZD9056 (100% inhibition). The assay is strictly invalidated if the Z'-factor falls below 0.6, ensuring the signal window is distinct from background noise.

Application 2: 11β-HSD1 Inhibition (Metabolic Syndrome)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) amplifies local glucocorticoid action by converting inactive cortisone to active cortisol. Adamantyl amides and ethanones are highly selective 11β-HSD1 inhibitors [3, 4]. The adamantane cage perfectly mimics the steroid backbone of cortisone, anchoring the inhibitor in the highly hydrophobic catalytic pocket.

HSD1_Workflow Step1 1. Microsome Prep (Human Liver Microsomes) Step2 2. Compound Incubation (Inhibitor + Cortisone) Step1->Step2 Step3 3. NADPH Addition (Initiate Reaction) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis (Cortisol/Cortisone Ratio) Step4->Step5 Validation Self-Validation: Internal Standard Recovery >90% Step5->Validation

Figure 2: Step-by-step workflow for the microsomal 11β-HSD1 conversion assay with LC-MS/MS readout.

Protocol: Microsomal 11β-HSD1 Conversion Assay

Human liver microsomes are utilized because they preserve the native lipid microenvironment and naturally co-express hexose-6-phosphate dehydrogenase, which is vital for regenerating the NADPH cofactor required by 11β-HSD1.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes, 100 nM cortisone, and the adamantane inhibitor (varying concentrations) in 50 mM phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37°C for 15 minutes to allow the highly lipophilic inhibitor to partition into the microsomal membrane and bind the enzyme.

  • Initiation: Add 1 mM NADPH to initiate the enzymatic conversion of cortisone to cortisol. Incubate for exactly 30 minutes at 37°C.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile spiked with 50 nM Cortisol-d4 (Deuterated Internal Standard).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for Cortisol (m/z 363.2 → 121.1) and Cortisol-d4 (m/z 367.2 → 121.1).

Self-Validating System:

  • Extraction Integrity: The LC-MS/MS software must automatically calculate the recovery of the Cortisol-d4 internal standard. If recovery in any specific well falls below 90%, the data point is automatically flagged and discarded due to matrix suppression or extraction failure.

Application 3: Viral Entry Inhibition (Filoviruses)

Recent high-throughput screens have identified adamantane carboxamides as potent inhibitors of Ebola virus (EBOV) cell entry [5]. The trichlorophenyladamantane scaffold binds to a transient hydrophobic cavity within the viral glycoprotein (GP), prematurely destabilizing the pre-fusion state and preventing the virus from fusing with the host endosomal membrane.

Viral_Entry Virus pEBOV Pseudovirus (Ebola GP) HostCell Host Cell Endosome (NPC1 Receptor) Virus->HostCell Internalization Fusion Membrane Fusion (Viral Entry) HostCell->Fusion GP Cleavage & Binding Inhibitor Adamantane Inhibitor (Entry Blocker) Inhibitor->Fusion Destabilizes GP Reporter Luciferase Signal (Infection Readout) Fusion->Reporter Viral Gene Expression

Figure 3: Viral entry inhibition assay using pEBOV pseudovirus and a luciferase reporter readout.

Protocol: Pseudotyped Viral Entry Assay

Using a pseudotyped virus (pEBOV) allows researchers to study the entry mechanism mediated by the Ebola Glycoprotein in a safe BSL-2 environment, completely decoupled from viral replication.

Step-by-Step Methodology:

  • Cell Plating: Seed Vero cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Compound Pre-treatment: Remove media and add fresh media containing the adamantane inhibitor. Incubate for 1 hour at 37°C.

  • Viral Infection: Infect cells with HIV-1-based pseudotyped virus expressing the Ebola virus Glycoprotein (pEBOV) and carrying a Firefly Luciferase reporter gene (MOI = 0.1).

  • Incubation: Incubate the cells for 48 hours at 37°C to allow for viral entry, uncoating, and reporter gene expression.

  • Luminescence Readout: Lyse the cells using a commercial Luciferase Assay System. Measure luminescence (RLU) to quantify successful viral entry.

Self-Validating System:

  • Orthogonal Counter-Screen: A parallel plate must be infected with a VSV-G pseudotyped virus (carrying the Vesicular Stomatitis Virus glycoprotein). If the adamantane compound inhibits the VSV-G signal to the same extent as pEBOV, the compound is flagged as a non-specific cytotoxin or a direct luciferase enzyme inhibitor, confirming it is not a true Ebola GP entry inhibitor.

References

  • Baxter, A., et al. "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2003.[Link]

  • Wilkinson, S. M., et al. "Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist." ACS Chemical Neuroscience, 2017.[Link]

  • Webster, S. P., et al. "Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007.[Link]

  • Su, X., et al. "Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors." ChemMedChem, 2010.[Link]

  • Zhao, Y., et al. "Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors." ACS Medicinal Chemistry Letters, 2020.[Link]

Application Note: 1-(2,4,5-Trichlorophenyl)adamantane as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery and advanced materials science, the incorporation of bulky, lipophilic scaffolds is a proven strategy to enhance metabolic stability and modulate pharmacokinetic profiles. The adamantane system, a rigid polycyclic hydrocarbon, is widely recognized for its ability to increase lipophilicity, thereby modifying the bioavailability of synthesized substances and enlarging their therapeutic window[1].

1-(2,4,5-Trichlorophenyl)adamantane (CAS#: 330577-78-1) represents a highly specialized and powerful synthetic precursor[2]. By fusing the massive steric bulk of the adamantyl group with a polychlorinated aromatic ring, this molecule offers a unique platform for divergent organic synthesis. The electron-withdrawing nature of the three chlorine atoms deactivates the aromatic ring towards further electrophilic substitution[3], but conversely primes the molecule for transition-metal-catalyzed cross-coupling reactions. This application note provides a comprehensive, self-validating guide to the synthesis of this precursor and its downstream utilization in site-selective structural functionalization.

Physicochemical & Mechanistic Profiling

The Causality of Regioselective Adamantylation

The synthesis of aryladamantanes is typically achieved via the Friedel-Crafts alkylation of aromatic compounds with 1-bromoadamantane[4]. However, the 1,2,4-trichlorobenzene substrate is highly deactivated due to the inductive electron-withdrawing effects of the halogens. To overcome this activation energy barrier, a highly electrophilic species—the 1-adamantyl carbocation—must be generated using robust Lewis acid catalysis[5].

When the adamantyl cation attacks 1,2,4-trichlorobenzene, regioselectivity is entirely governed by steric hindrance. The bulky adamantyl group cannot easily access the highly shielded C3 position (flanked by two chlorines). Instead, substitution occurs preferentially at the least hindered position, yielding the 1-(2,4,5-trichlorophenyl)adamantane isomer.

Orthogonal Reactivity for Cross-Coupling

Once synthesized, the three C-Cl bonds of 1-(2,4,5-Trichlorophenyl)adamantane exhibit orthogonal reactivity based on their steric environments:

  • C2-Cl Bond: Heavily shielded by the adjacent, massive adamantyl group at C1. It is virtually inert to standard oxidative addition by Palladium(0).

  • C4-Cl and C5-Cl Bonds: More accessible. By utilizing sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as SPhos), chemists can selectively force oxidative addition at the C5 position, allowing for the controlled, step-wise construction of complex biaryl-adamantane APIs.

Experimental Workflows & Protocols

Protocol A: Synthesis of 1-(2,4,5-Trichlorophenyl)adamantane via Friedel-Crafts Alkylation

This protocol utilizes Indium(III) bromide, which provides superior catalytic turnover and minimizes the polyalkylation side-reactions often seen with harsher Lewis acids like AlCl₃[5].

Reagents:

  • 1,2,4-Trichlorobenzene (Substrate & Solvent) - 5.0 equiv

  • 1-Bromoadamantane (Alkylating Agent) - 1.0 equiv

  • Indium(III) bromide (InBr₃) - 5 mol%

  • Anhydrous Dichloromethane (DCM) - Co-solvent

Step-by-Step Methodology:

  • Substrate Assembly: To an oven-dried, argon-purged 100 mL Schlenk flask, add 1-bromoadamantane (10 mmol) and 1,2,4-trichlorobenzene (50 mmol). Dissolve in 15 mL of anhydrous DCM to ensure homogeneity.

  • Catalyst Introduction: Quickly add InBr₃ (0.5 mmol) to the mixture against a positive flow of argon. Causality: InBr₃ is moisture-sensitive; exposure to ambient humidity will hydrolyze the catalyst and prematurely quench the generation of the adamantyl cation.

  • Thermal Activation: Heat the reaction mixture to 80°C under reflux for 12 hours. The elevated temperature is critical to overcome the deactivation of the trichlorinated aromatic ring[3].

  • Quench and Isolation: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). The organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes) to isolate the pure 1-(2,4,5-Trichlorophenyl)adamantane as a white solid.

Workflow A 1,2,4-Trichlorobenzene + 1-Bromoadamantane B Friedel-Crafts Alkylation A->B InBr3 Catalyst 80°C C 1-(2,4,5-Trichlorophenyl) adamantane B->C Regioselective C-C Formation D Pd-Catalyzed Cross-Coupling C->D Boronic Acid SPhos Ligand E Functionalized API Scaffold D->E Steric-Controlled Substitution

Figure 1: Synthetic workflow for the adamantylation of arenes and downstream functionalization.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol leverages the steric shielding of the adamantyl group to achieve site-selective C-C bond formation at the C5-Cl position.

Reagents:

  • 1-(2,4,5-Trichlorophenyl)adamantane - 1.0 equiv

  • Phenylboronic acid - 1.1 equiv

  • Pd₂(dba)₃ (Catalyst Precursor) - 2 mol%

  • SPhos (Ligand) - 8 mol%

  • K₃PO₄ (Base) - 2.0 equiv

  • Toluene/H₂O (10:1 v/v) - Solvent

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL sealed tube, combine the adamantane precursor (1.0 mmol), phenylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and K₃PO₄ (2.0 mmol).

  • Degassing (Critical Step): Add 11 mL of the Toluene/H₂O mixture. Subject the tube to three cycles of freeze-pump-thaw. Causality: Palladium(0) active species are highly susceptible to oxidation. Dissolved oxygen will rapidly oxidize the SPhos ligand to its phosphine oxide derivative, completely arresting the catalytic cycle.

  • Reaction Execution: Seal the tube and heat at 100°C for 16 hours. The electron-rich SPhos ligand facilitates the difficult oxidative addition into the unactivated C-Cl bond, while the extreme steric bulk of the adamantyl group prevents addition at the C2 position.

  • Workup: Dilute with Ethyl Acetate, wash with water, dry over MgSO₄, and purify via automated flash chromatography to yield the functionalized biaryl-adamantane scaffold.

Mechanism Pd Pd(0)L2 Active Catalyst OA Oxidative Addition at C5-Cl Bond Pd->OA Precursor 330577-78-1 TM Transmetalation with Ar-B(OH)2 OA->TM Base Activation RE Reductive Elimination TM->RE Intermediate Complex RE->Pd Catalyst Regeneration Prod Biaryl Adamantane Product RE->Prod Product Release

Figure 2: Mechanistic pathway of regioselective cross-coupling highlighting steric control.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization landscape for the synthesis of the precursor, demonstrating the critical nature of catalyst selection when dealing with deactivated polychlorinated arenes.

EntryCatalyst SystemTemperature (°C)Time (h)Yield (%)Regioselectivity (C5 vs C3/C6)
1AlCl₃ (1.2 equiv)25244560:40
2TfOH (2.0 equiv)60186585:15
3Mo/Cu Complex (10 mol%)11087890:10
4 InBr₃ (5 mol%) 80 12 82 >95:5

Table 1: Optimization of the Friedel-Crafts adamantylation of 1,2,4-trichlorobenzene. Indium catalysis provides superior yield and regiocontrol compared to traditional Lewis acids[4][5].

References

  • Title: 1-(2,4,5-Trichlorophenyl)adamantane | CAS#:330577-78-1[2] Source: Chemsrc URL: [Link]

  • Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties[1] Source: MDPI URL: [Link]

  • Title: Alkylation of aromatic compounds with 1-bromoadamantane in the presence of metal complex catalysts[4] Source: ResearchGate URL: [Link]

Sources

Catalysts used in the synthesis of 1-(2,4,5-Trichlorophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Synthesis of 1-(2,4,5-Trichlorophenyl)adamantane

Mechanistic Overview and the Challenge of Deactivated Arenes

The synthesis of 1-(2,4,5-Trichlorophenyl)adamantane (CAS: 330577-78-1)[1] relies on the Friedel-Crafts adamantylation of 1,2,4-trichlorobenzene. This transformation presents a significant synthetic challenge due to the electronic nature of the arene substrate. The three chlorine atoms exert a strong inductive electron-withdrawing effect, severely deactivating the benzene ring toward electrophilic aromatic substitution (EAS)[2].

Causality of Regioselectivity: Despite their deactivating nature, halogen atoms act as ortho/para directors due to resonance donation. In 1,2,4-trichlorobenzene, the 3-position is sterically blocked between two chlorines, and the 6-position is meta to two chlorines. The 5-position is the only site that is para to a chlorine atom (the Cl at C2) while remaining sterically accessible. Consequently, when the bulky 1-adamantyl carbocation approaches the ring, steric hindrance and electronic directing effects synergistically force the electrophilic attack exclusively at the 5-position, yielding the 2,4,5-trichlorophenyl isomer.

Catalyst Selection & Causality

Because 1,2,4-trichlorobenzene is highly deactivated, standard Lewis acids (e.g., ZnCl₂ or FeCl₃) fail to drive the reaction forward. The generation of the highly reactive 1-adamantyl carbocation requires strong catalytic promoters.

  • Brønsted Superacids (Triflic Acid, TfOH): Trifluoromethanesulfonic acid (TfOH) is a homogeneous superacid that efficiently promotes the adamantylation of deactivated arenes using 1-adamantanol or 1-bromoadamantane. Unlike traditional aluminum-based catalysts, TfOH provides a highly polar, non-nucleophilic environment that stabilizes the adamantyl cation without irreversibly coordinating to the final product, allowing for true catalytic turnover and significantly cleaner reaction profiles[3].

  • Solid Superacids (Sulfated Zirconia, SZ): For a scalable, green-chemistry approach, sulfated zirconia provides extreme surface acidity ( H0​≤−16.04 ). It facilitates the generation of the adamantyl cation heterogeneously. The primary advantage here is the simplification of downstream purification; the catalyst can be recovered via simple filtration, eliminating the highly exothermic and waste-heavy aqueous quenching steps associated with homogeneous acids[4].

  • Strong Lewis Acids (AlCl₃): The traditional approach. While it provides rapid kinetics, it requires strictly anhydrous conditions and often demands stoichiometric amounts due to the formation of stable complexes with the reaction products.

Reaction Pathway Visualization

MechanisticPathway A 1-Adamantanol (Precursor) C 1-Adamantyl Carbocation (Electrophile) A->C Catalyst Activation (-H2O) B Catalyst (TfOH or Sulfated Zirconia) B->C Promotes Ionization E Wheland Intermediate (Sigma Complex at C5) C->E Electrophilic Attack D 1,2,4-Trichlorobenzene (Deactivated Arene) D->E Steric Direction to 5-position F 1-(2,4,5-Trichlorophenyl)adamantane (Target Product) E->F Deprotonation & Rearomatization

Figure 1: Mechanistic pathway for the catalytic Friedel-Crafts adamantylation of 1,2,4-trichlorobenzene.

Experimental Protocols (Self-Validating Systems)

Protocol A: Homogeneous Superacid Synthesis (TfOH Catalyzed)

This protocol utilizes a Brønsted superacid to bypass the need for stoichiometric Lewis acids.

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 1-adamantanol (1.0 eq) and 1,2,4-trichlorobenzene (3.0 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: Excess 1,2,4-trichlorobenzene acts as both reactant and co-solvent, driving the equilibrium forward and mitigating the formation of di-adamantylated byproducts. DCE is chosen for its exceptional stability against superacids[3].

  • Catalyst Addition: Cool the mixture to 0 °C. Dropwise add Trifluoromethanesulfonic acid (TfOH, 0.2 eq).

    • Self-Validation: The solution will transition from colorless to a pale yellow/orange tint, visually confirming the generation of the 1-adamantyl carbocation.

  • Reaction Progression: Warm the vessel to room temperature and stir for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (100% Hexane eluent). The 1-adamantanol spot (visualized with KMnO₄ stain) will disappear. Concurrently, sample 50 µL of the mixture, quench in NaHCO₃, extract with hexane, and analyze via GC-MS. A dominant product peak at m/z 314 ( C16​H17​Cl3​ ) confirms successful conversion.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Heterogeneous Solid Acid Synthesis (Sulfated Zirconia Catalyzed)

This protocol leverages solid superacidity for a recyclable, environmentally benign workflow[4].

  • Preparation: Add 1-bromoadamantane (1.0 eq), 1,2,4-trichlorobenzene (5.0 eq), and freshly calcined Sulfated Zirconia (20 wt% relative to adamantane) to a round-bottom flask.

    • Causality: Calcination of the Sulfated Zirconia at 600 °C immediately prior to use is absolutely critical. It removes adsorbed ambient moisture, which would otherwise act as a base and poison the Lewis/Brønsted acid sites[5].

  • Heating: Heat the suspension to 80 °C under vigorous stirring for 12 hours.

    • Self-Validation: Monitor via GC-FID. The reaction is deemed complete when the 1-bromoadamantane peak area falls below 1% of its initial integration.

  • Isolation & Catalyst Recovery: Filter the mixture hot to recover the solid SZ catalyst. Concentrate the filtrate to isolate the product.

    • Self-Validation: Wash the recovered catalyst with hot toluene, dry, and re-calcine. A successful self-validating catalytic system will show a <5% drop in product yield upon reusing the catalyst in a subsequent run.

Quantitative Data Presentation

Table 1: Comparative Catalyst Performance for 1-(2,4,5-Trichlorophenyl)adamantane Synthesis

Catalyst SystemReagent LoadingTemp (°C)Time (h)Avg. Yield (%)Byproduct ProfileScalability / Green Metrics
Aluminum Chloride (AlCl₃) 1.2 eq (Stoichiometric)25282High (Adamantane dimer)Poor (High stoichiometric aluminum waste)
Triflic Acid (TfOH) 0.2 eq (Catalytic)25489LowGood (Homogeneous catalytic turnover)
Sulfated Zirconia (SZ) 20 wt% (Catalytic)801276Very LowExcellent (Heterogeneous, easily recyclable)

References

  • Triflic acid-catalyzed adamantylation of aromatics in [BMIM][OTf] ionic liquid; synthetic scope and mechanistic insight. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Sulfated zirconia and its modified versions as promising catalysts for industrial processes. Microporous and Mesoporous Materials (Elsevier).[Link]

  • 1,2,4-Trichlorobenzene - Properties and Reactivity. Wikipedia (Chemical Data Repository).[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 1-(2,4,5-Trichlorophenyl)adamantane in cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the in vitro evaluation of highly lipophilic, structurally bulky polycyclic compounds.

1-(2,4,5-Trichlorophenyl)adamantane represents a "worst-case scenario" for aqueous solubility in cellular assays. The molecule combines a highly rigid, lipophilic adamantane cage with a heavily halogenated aromatic ring. This results in an exceptionally high partition coefficient (LogP) and a massive thermodynamic penalty for aqueous solvation.

Below is our comprehensive troubleshooting guide to help you overcome precipitation, vehicle toxicity, and inconsistent dosing when working with this compound.

FAQ 1: Mechanistic Understanding of Precipitation

Q: Why does 1-(2,4,5-Trichlorophenyl)adamantane immediately turn cloudy or form micro-crystals when I add my DMSO stock to the cell culture media?

A: You are observing a phenomenon known as "solvent shock" or solvent-shift nucleation. When you spike a highly concentrated DMSO stock directly into an aqueous environment (like DMEM or RPMI), the DMSO rapidly diffuses into the bulk water phase. Because adamantane derivatives possess high melting points and extremely poor water solubility[1], the local concentration of the drug instantly exceeds its supersaturation limit. The hydrophobic effect drives the adamantane cages to aggregate, leading to rapid nucleation and irreversible precipitation.

FAQ 2: Solvent Selection and Toxicity Limits

Q: Can I just increase the final DMSO concentration in my assay to 1% or 2% to force the compound to stay dissolved?

A: No. While increasing the vehicle concentration will thermodynamically favor solubility, it introduces severe biological artifacts that will invalidate your assay. DMSO concentrations above 0.1%–0.5% compromise lipid bilayer integrity, alter cellular metabolism, and can induce off-target protein unfolding[2]. For robust immortalized cell lines, 0.5% is the absolute upper limit for short-term assays, but for sensitive primary cells or long-term assays (>24h), you must maintain DMSO at ≤0.1%[3].

Table 1: Consensus Limits for DMSO Concentration in Cellular Assays [3][4]

Final DMSO (v/v)Cell Type SuitabilityAssay DurationBiological Impact
≤ 0.1% Primary cells, Stem cells, Sensitive linesLong-term (>24h)Optimal. Minimal impact on viability or signaling pathways.
0.1% - 0.5% Robust immortalized lines (e.g., HEK293, HeLa)Short-term (≤24h)Acceptable. Requires strict vehicle control titration.
> 0.5% Generally Not RecommendedAcute (<4h)High Risk. Induces cytotoxicity, membrane permeabilization, and target unfolding.

Q: If I am restricted to ≤0.1% DMSO, what is the best protocol to dose this compound without it crashing out?

A: You must avoid direct, high-concentration spiking. Instead, utilize a Warm Serial Dilution protocol to prevent localized supersaturation.

Protocol 1: Warm Serial Dilution (Self-Validating Workflow)

Causality: Pre-warming the media increases the kinetic solubility limit, while dropwise addition under agitation prevents localized solvent shock.

  • Stock Preparation: Prepare a 10 mM master stock in 100% anhydrous DMSO. Validation: The solution must be optically clear with no particulates.

  • Media Pre-warming: Warm your complete culture media (containing FBS, if applicable) to 37°C in a water bath.

  • Intermediate Dilution: Create a 10x intermediate working solution. While vigorously vortexing the pre-warmed media, add the DMSO stock dropwise .

  • Final Dosing: Transfer the intermediate solution to your cell culture plates to reach the final 1x concentration (e.g., 10 µM drug, 0.1% DMSO).

  • QC Validation: Immediately inspect the wells under a phase-contrast inverted microscope at 20x and 40x magnification. The absence of highly refractive micro-crystals validates successful solvation.

FAQ 3: Advanced Formulation Strategies (Cyclodextrins)

Q: The warm dilution protocol still results in micro-precipitates for 1-(2,4,5-Trichlorophenyl)adamantane. What advanced formulation strategy should I use?

A: The structural biology of adamantane provides a highly specific solution: Cyclodextrin inclusion complexes .

The adamantane cage has an ideal spatial fit for the hydrophobic cavity of β -cyclodextrins, particularly 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD acts as a molecular chaperone, shielding the lipophilic adamantane core from the aqueous environment while exposing its own hydrophilic exterior to the media[5][6]. This creates "sink conditions" that allow the drug to remain soluble in the bulk media and partition seamlessly across the unstirred water layer (UWL) into the lipophilic cell membrane[7][8].

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Causality: Co-dissolving the drug and cyclodextrin in a volatile solvent ensures molecular-level mixing. Evaporating the solvent forces the adamantane into the cyclodextrin cavity, creating a stable, water-soluble complex.

  • Molar Ratio Calculation: Weigh 1-(2,4,5-Trichlorophenyl)adamantane and HP- β -CD at a 1:5 to 1:10 molar ratio.

  • Co-dissolution: Dissolve both powders in a volatile co-solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) until completely clear.

  • Film Formation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C to yield a dry, solid dispersion film. Place under high vacuum overnight to remove residual solvent.

  • Reconstitution: Reconstitute the dry film in PBS or basal cell culture media. Gently vortex and sonicate for 10 minutes.

  • QC Validation: Pass the solution through a 0.22 µm PTFE sterile syringe filter. Self-Validation: If the filter clogs, or if UV-Vis/HPLC quantification shows a massive drop in drug concentration post-filtration, the complexation was incomplete.

Visualizing the Workflows and Mechanisms

HPBCD_Workflow Start Weigh Drug & HP-β-CD (1:5 Molar Ratio) Dissolve Dissolve in Co-solvent (e.g., Methanol/DCM) Start->Dissolve Evaporate Rotary Evaporation (Form Solid Dispersion) Dissolve->Evaporate Reconstitute Reconstitute in Aqueous Media/PBS Evaporate->Reconstitute Filter Sterile Filtration (0.22 µm PTFE) Reconstitute->Filter QC QC: DLS & Visual Inspection Filter->QC

Caption: Step-by-step workflow for formulating adamantane-cyclodextrin inclusion complexes.

Cellular_Uptake cluster_media Bulk Aqueous Media cluster_membrane Cellular Interface FreeDrug Free Drug in DMSO (Prone to Precipitation) Precipitate Aggregates / Crystals FreeDrug->Precipitate Solvent Shock Complex HP-β-CD:Drug Complex (Solubilized) UWL Unstirred Water Layer (UWL) Complex->UWL Diffusion Precipitate->UWL Poor Transport Membrane Lipid Bilayer Membrane UWL->Membrane Drug Partitioning (CD remains outside) Target Intracellular Target Membrane->Target Intracellular Release

Caption: Cellular uptake pathway comparing free drug precipitation vs cyclodextrin-mediated delivery.

References

  • Comparison of lipophilic and size-exclusion membranes: creating sink conditions with cyclodextrin - PubMed Central (PMC). Available at: [Link]

  • What effects does DMSO have on cell assays? - Quora. Available at: [Link]

  • Comparison of lipophilic and size-exclusion membranes: creating sink conditions with cyclodextrin - PubMed. Available at: [Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - MDPI. Available at: [Link]

  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PubMed Central (PMC). Available at:[Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2,4,5-Trichlorophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for isolating high-purity 1-(2,4,5-Trichlorophenyl)adamantane (CAS: 330577-78-1).

Adamantane derivatives are highly prized in medicinal chemistry for their ability to modulate lipophilicity and metabolic stability. However, their purification is notoriously difficult. The synthesis of 1-aryladamantanes typically relies on the Friedel-Crafts alkylation of an arene (in this case, 1,2,4-trichlorobenzene) with an adamantyl electrophile (such as 1-bromoadamantane or 1-adamantanol)[1][2]. Because the adamantane cage is highly lipophilic and lacks strong chromophores, separating the target compound from unreacted precursors and structural regioisomers requires a highly strategic, self-validating workflow.

Mechanistic Overview & Reaction Pathway

To purify a compound effectively, one must first understand the causality of the impurities. The Friedel-Crafts alkylation generates a highly reactive 1-adamantyl carbocation. Because 1,2,4-trichlorobenzene (TCB) has multiple sterically hindered and electronically deactivated positions, the reaction inevitably produces a mixture of the target 2,4,5-isomer alongside trace regioisomers (e.g., the 2,3,5-isomer) and unreacted adamantyl precursors[2].

ReactionPathway SM1 1-Bromoadamantane or 1-Adamantanol Carbocation 1-Adamantyl Carbocation (Electrophile) SM1->Carbocation Lewis/Brønsted Acid SM2 1,2,4-Trichlorobenzene (Solvent & Reactant) Target 1-(2,4,5-Trichlorophenyl)adamantane (Target Product) Carbocation->Target + SM2 (Para/Meta attack) Isomer Regioisomers (e.g., 2,3,5-isomer) Carbocation->Isomer + SM2 (Ortho attack)

Figure 1: Friedel-Crafts alkylation pathway generating the target compound and regioisomers.

Physicochemical Profiling

Understanding the physical properties of the crude mixture components is the foundation of our purification logic.

ComponentRole in MixtureBoiling / Melting PointTLC Rf​ (100% Hexane)Detection Method
1,2,4-Trichlorobenzene Solvent / ReactantBP: 214 °C~0.90UV (254 nm)
1-Bromoadamantane Unreacted PrecursorMP: 118 °C~0.85Iodine / KMnO₄ (No UV)
1-(2,4,5-Trichlorophenyl)adamantane Target ProductMP: >140 °C (Solid)~0.65UV (254 nm) & Iodine
Regioisomers Reaction ByproductVariable (Solid/Oil)0.60 - 0.70UV (254 nm) & Iodine

Standard Operating Procedure: The 4-Stage Purification Workflow

Do not attempt to load the raw crude extract directly onto a silica column. The high boiling point and massive molar excess of 1,2,4-TCB will cause severe band broadening and co-elution. We employ a 4-stage, self-validating protocol.

PurificationWorkflow Crude Crude Extract (Catalyst, TCB, Isomers) Quench Aqueous Quench & Extraction (Removes Acidic Catalyst) Crude->Quench Distill Vacuum Distillation (Removes excess 1,2,4-TCB) Quench->Distill Chromatography Silica Gel Chromatography (Removes adamantyl precursors) Distill->Chromatography Crystallization Recrystallization (Removes regioisomers) Chromatography->Crystallization Pure Pure 1-(2,4,5-Trichlorophenyl)adamantane Crystallization->Pure

Figure 2: Four-stage self-validating purification workflow for adamantane crude extracts.

Step 1: Catalyst Quenching and Liquid-Liquid Extraction
  • Causality: Friedel-Crafts catalysts (e.g., AlCl₃, Fe, or Triflic Acid) must be completely neutralized to prevent degradation or irreversible binding of the product to silica gel[1][2].

  • Protocol: Pour the crude reaction mixture over crushed ice and 1M HCl to break metal emulsions. Extract the aqueous layer 3x with Dichloromethane (DCM). Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and filter.

Step 2: High-Vacuum Distillation of 1,2,4-Trichlorobenzene
  • Causality: 1,2,4-TCB is a liquid at room temperature and acts as the reaction solvent. It will overload chromatography columns.

  • Protocol: Transfer the dried organic extract to a short-path distillation apparatus. Apply high vacuum (≤ 1 mmHg) and gently heat the oil bath to 70–80 °C. The 1,2,4-TCB (BP 214 °C at atmospheric pressure) will distill over, leaving a dark, viscous residue containing the target compound, unreacted adamantane, and regioisomers.

Step 3: Silica Gel Column Chromatography
  • Causality: Separates the highly non-polar 1-bromoadamantane from the slightly more polar target compound.

  • Protocol:

    • Pre-absorb the viscous residue onto a small amount of silica gel (dry loading) to ensure a tight sample band.

    • Pack a column with Silica Gel 60 using 100% Hexane.

    • Elute with 100% Hexane initially to flush out unreacted 1-bromoadamantane.

    • Gradually increase polarity to Hexane:Ethyl Acetate (98:2) to elute 1-(2,4,5-Trichlorophenyl)adamantane.

  • Self-Validation Checkpoint: Spot fractions on a TLC plate. Examine under UV (254 nm) first, then stain with Iodine. 1-bromoadamantane will only show up in the Iodine stain (it lacks a chromophore). The target product will show up under both UV and Iodine. If a spot only stains with Iodine, discard that fraction.

Step 4: Recrystallization (Polishing)
  • Causality: Chromatography rarely separates the 2,4,5-isomer from other trace regioisomers perfectly due to nearly identical Rf​ values. Adamantane derivatives, however, possess highly rigid, symmetrical structures that pack efficiently into crystal lattices, making recrystallization the ultimate purification tool[3].

  • Protocol:

    • Dissolve the pooled, concentrated chromatography fractions in a minimum volume of boiling Acetone or absolute Ethanol[3].

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

    • Filter the resulting white/off-white crystals via vacuum filtration and wash with ice-cold solvent.

Troubleshooting & FAQs

Q1: My product is co-eluting with a massive solvent front during chromatography. What went wrong? A1: You skipped or underperformed Step 2 (Vacuum Distillation). 1,2,4-Trichlorobenzene is highly non-polar and elutes very quickly in hexane. If you do not distill off the bulk of the TCB prior to chromatography, it acts as a strong co-solvent on the column, dragging your target product and all impurities down the silica bed simultaneously. Return the mixture to a rotary evaporator equipped with a high-vacuum pump to remove the TCB.

Q2: I have overlapping spots on my TLC around Rf​ 0.65. How do I separate the 1-(2,3,5-trichlorophenyl)adamantane regioisomer from the target 2,4,5-isomer? A2: Do not attempt to separate these via standard silica gel chromatography; their retention factors are too similar. Instead, pool the mixed fractions, remove the solvent, and proceed to Step 4 (Recrystallization). The 2,4,5-substitution pattern creates a specific steric geometry that crystallizes at a different rate and lattice energy than the 2,3,5-isomer. Repeated recrystallization from hot ethanol will selectively precipitate the dominant isomer while leaving the trace regioisomer in the mother liquor[3].

Q3: My isolated crystals are oily or have a depressed melting point. What is the cause? A3: This is a classic symptom of trapped unreacted 1-adamantanol or 1-bromoadamantane in the crystal lattice. Adamantane precursors are notorious for co-crystallizing or forming waxy, oily solids when impure.

  • Validation: Run a TLC of your "crystals" and stain with KMnO₄. If a fast-moving, non-UV-active spot appears, you have adamantyl precursor contamination.

  • Resolution: You must re-subject the material to silica gel chromatography (Step 3) using strictly 100% Hexane to flush the precursor before attempting recrystallization again.

Q4: Can I use UV detection alone to monitor my column fractions? A4: Absolutely not. This is a critical failure point in adamantane chemistry. The adamantyl starting materials (1-adamantanol, 1-bromoadamantane) are completely invisible under standard 254 nm UV light because they lack a pi-electron system. If you rely solely on UV, you will unknowingly pool fractions heavily contaminated with starting material. You must use a dual-validation system: UV light (to track the trichlorophenyl ring) followed by a universal stain like Iodine or Phosphomolybdic Acid (PMA) to track the adamantane cage.

References

  • Chemsrc. "1-(2,4,5-Trichlorophenyl)adamantane | CAS#:330577-78-1". Available at:[Link]

  • Google Patents. "US7563789B2 - 1-Adamantyl chalcones for the treatment of proliferative disorders".
  • ACS Publications. "Triflic Acid Promoted Decarboxylation of Adamantane-oxazolidine-2-one: Access to Chiral Amines and Heterocycles". The Journal of Organic Chemistry. Available at:[Link]

  • PubMed Central (PMC). "Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives". Available at:[Link]

Sources

Technical Support Center: Strategies for Mitigating Steric Hindrance Byproducts in 1-(2,4,5-Trichlorophenyl)adamantane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are working with or plan to synthesize 1-(2,4,5-Trichlorophenyl)adamantane. The inherent steric bulk of the adamantane cage presents unique challenges, often leading to the formation of undesired byproducts.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these synthetic hurdles and improve your reaction outcomes.

Introduction: The Challenge of Steric Hindrance

The synthesis of 1-(2,4,5-Trichlorophenyl)adamantane typically proceeds via a Friedel-Crafts alkylation reaction.[2] This classic electrophilic aromatic substitution involves the generation of a 1-adamantyl cation, which then attacks the 2,4,5-trichlorobenzene ring. However, the bulky, three-dimensional structure of the adamantyl group can significantly impede the approach to the aromatic ring, leading to side reactions and the formation of sterically-influenced byproducts.[1][3] Understanding and controlling these steric effects is paramount to achieving high yields and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of di- and poly-adamantylated trichlorobenzene byproducts. What is causing this and how can I prevent it?

A1: The formation of multiple adamantyl substitutions on the trichlorobenzene ring is a common issue arising from the high reactivity of the initial product under the reaction conditions. The adamantyl group is an activating group, making the newly formed 1-(2,4,5-Trichlorophenyl)adamantane more susceptible to further electrophilic attack than the starting trichlorobenzene.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the molar ratio of reactants. Use a stoichiometric excess of 2,4,5-trichlorobenzene relative to the adamantane source (e.g., 1-bromoadamantane or 1-adamantanol). This will statistically favor the monosubstituted product.

  • Slow Addition of the Adamantylating Agent: Instead of adding the adamantane reagent all at once, employ a slow, dropwise addition using an addition funnel. This maintains a low concentration of the electrophile in the reaction mixture, minimizing the chance of polysubstitution.

  • Catalyst Choice: While strong Lewis acids like AlCl₃ are effective, they can also promote unwanted side reactions. Consider using milder Lewis acids such as FeCl₃ or solid acid catalysts like FeCl₃-doped K10 montmorillonite clay, which can offer greater selectivity for monosubstitution.[4]

Q2: I am observing the formation of isomeric byproducts. Why is this happening and how can I improve the regioselectivity of the reaction?

A2: While the electronic effects of the chlorine atoms on the benzene ring direct the incoming electrophile, steric hindrance from both the adamantyl group and the existing chloro substituents can lead to substitution at alternative positions, resulting in a mixture of isomers.

Troubleshooting Strategies:

  • Reaction Temperature: Lowering the reaction temperature can enhance regioselectivity. At lower temperatures, the reaction is more likely to proceed via the pathway with the lowest activation energy, which often corresponds to the sterically least hindered and electronically most favored product.

  • Solvent Effects: The choice of solvent can influence the stability of the transition state and thus the regioselectivity. Non-polar solvents may offer better selectivity in some cases. Experimenting with solvents like carbon tetrachloride or dichloroethane could be beneficial.[5]

  • Catalyst System: The use of specific catalyst systems can improve regioselectivity. For instance, triflic acid in an ionic liquid like [BMIM][OTf] has been shown to exhibit high para-selectivity in adamantylation reactions of substituted benzenes.[5]

Q3: My reaction yield is very low, and I am recovering a large amount of unreacted starting materials. What are the likely causes?

A3: Low conversion can be attributed to several factors, primarily related to insufficient activation of the electrophile or deactivation of the aromatic ring. The three electron-withdrawing chlorine atoms on the benzene ring make it less nucleophilic and therefore less reactive towards electrophilic attack.

Troubleshooting Strategies:

  • Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous and highly active. Moisture can deactivate the catalyst. Consider using freshly opened or sublimed AlCl₃.

  • Adamantane Precursor: The choice of the adamantane precursor is crucial. 1-Adamantanol or 1-bromoadamantane are commonly used.[6][7] The generation of the 1-adamantyl cation from these precursors requires a strong acid promoter.

  • Reaction Time and Temperature: The reaction may require more forcing conditions to overcome the deactivated nature of the trichlorobenzene ring. Gradually increasing the reaction temperature and extending the reaction time can improve conversion. However, be mindful that harsher conditions can also lead to more byproducts.

Q4: I am having difficulty purifying the final product from the reaction mixture. What purification techniques are most effective?

A4: The lipophilic nature of both the desired product and many of the byproducts can make purification challenging.[1]

Effective Purification Strategies:

  • Column Chromatography: This is often the most effective method for separating the desired product from isomers and other byproducts. A silica gel column with a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) is a good starting point.[7][8]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product. Experiment with a range of solvents to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols

Optimized Protocol for the Synthesis of 1-(2,4,5-Trichlorophenyl)adamantane

This protocol is designed to minimize byproduct formation through careful control of reaction parameters.

Materials:

  • 1-Bromoadamantane

  • 2,4,5-Trichlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, dissolve 2,4,5-trichlorobenzene (1.5 equivalents) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (1.1 equivalents) in portions to the stirred solution.

  • Addition of Alkylating Agent: Dissolve 1-bromoadamantane (1.0 equivalent) in anhydrous dichloromethane in the addition funnel. Add the 1-bromoadamantane solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all the solids have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(2,4,5-Trichlorophenyl)adamantane.

Data Summary Table
ParameterRecommended ConditionRationale
Reactant Ratio 1.5 : 1 (Trichlorobenzene : Adamantane)Reduces polysubstitution.
Catalyst Anhydrous AlCl₃ (1.1 eq.)Ensures sufficient activation.
Temperature 0 °C to Room TemperatureControls reaction rate and selectivity.
Addition Time 1-2 hoursMinimizes local high concentrations of electrophile.
Solvent Anhydrous DichloromethaneCommon solvent for Friedel-Crafts reactions.

Visualizing the Process

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of 1-(2,4,5-Trichlorophenyl)adamantane check_conversion Check TLC for Starting Material start->check_conversion high_sm High Amount of Unreacted Starting Material check_conversion->high_sm Yes low_sm Low Amount of Unreacted Starting Material check_conversion->low_sm No catalyst_issue Potential Catalyst Inactivation high_sm->catalyst_issue conditions_issue Reaction Conditions Not Optimal high_sm->conditions_issue purification_issue Product Loss During Purification low_sm->purification_issue check_catalyst Use Fresh, Anhydrous Catalyst catalyst_issue->check_catalyst increase_temp_time Increase Temperature and/or Reaction Time conditions_issue->increase_temp_time optimize_purification Optimize Chromatography/Recrystallization purification_issue->optimize_purification success Improved Yield check_catalyst->success increase_temp_time->success optimize_purification->success

Caption: A decision tree for troubleshooting low reaction yields.

Reaction Mechanism Overview

reaction_mechanism cluster_electrophile Electrophile Generation cluster_attack Electrophilic Attack Ad_Br 1-Bromoadamantane Ad_cation 1-Adamantyl Cation Ad_Br->Ad_cation + AlCl₃ AlCl3 AlCl₃ Trichlorobenzene 2,4,5-Trichlorobenzene Sigma_complex Sigma Complex Trichlorobenzene->Sigma_complex + 1-Adamantyl Cation Product 1-(2,4,5-Trichlorophenyl)adamantane Sigma_complex->Product - H⁺

Caption: Simplified overview of the Friedel-Crafts alkylation mechanism.

References

  • Organic Syntheses. Adamantane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. Adamantane. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Clay‐Catalyzed Friedel‐Crafts Arylation and Chlorination of the Hydrocarbon Adamantane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Triflic acid-catalyzed adamantylation of aromatics in [BMIM][OTf] ionic liquid; synthetic scope and mechanistic insight. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Friedel-Crafts Reactions. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • PMC. (n.d.). Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. Retrieved from [Link]

  • PMC. (n.d.). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for 1-(2,4,5-Trichlorophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(2,4,5-Trichlorophenyl)adamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystals of this compound. As a bulky, rigid, and hydrophobic molecule, 1-(2,4,5-Trichlorophenyl)adamantane presents unique crystallization challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your optimization process.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the crystallization of 1-(2,4,5-Trichlorophenyl)adamantane.

Question 1: I've followed a standard cooling crystallization procedure, but no crystals have formed. The solution remains clear. What's wrong?

Possible Causes & Solutions:

  • Insufficient Supersaturation: Crystal formation requires a supersaturated solution, meaning the concentration of the solute is higher than its solubility at a given temperature.[1] If the solution is not concentrated enough, crystals will not form.

    • Solution: Try to achieve supersaturation by slowly evaporating some of the solvent. Place the solution in a partially covered vial in a vibration-free location and allow the solvent to evaporate over several hours or days.[2][3] Alternatively, if you have an estimate of the solubility, you can return the solution to the heat source and carefully boil off a portion of the solvent before attempting to cool it again.[4]

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at low temperatures. An ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold.[1]

    • Solution: You must re-evaluate your solvent choice. A systematic solvent screening is recommended (see Protocol 1). Look for a solvent in which the compound is only moderately soluble.[3] If the compound is highly soluble in most common solvents, consider using a binary solvent system (a "good" solvent where it is soluble, and a "poor" or "anti-solvent" where it is not).[1]

  • Inhibition of Nucleation: Nucleation, the initial formation of crystal seeds, can be kinetically hindered.[1]

    • Solution: Induce nucleation by scratching the inside of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches on the glass provide nucleation sites. Another effective method is to add a "seed crystal" of 1-(2,4,5-Trichlorophenyl)adamantane from a previous successful crystallization.[1]

Question 2: My compound is separating from the solution as an oil, not a solid. How can I prevent this "oiling out"?

Possible Causes & Solutions:

  • Solution is Too Concentrated or Cooled Too Quickly: "Oiling out" often occurs when a highly concentrated solution is cooled too rapidly. The solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[1][4]

    • Solution 1 (Reduce Concentration): Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the concentration. Allow the solution to cool much more slowly.[4][5]

    • Solution 2 (Slow Down Cooling): A slower cooling rate allows molecules more time to arrange themselves into an ordered crystal lattice.[4] Insulate the flask by wrapping it in glass wool or placing it within a larger beaker containing warm water (a makeshift water bath). Alternatively, use a programmable cooling bath for precise temperature control.

  • Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture, promoting oiling out.[1][6]

    • Solution: Purify the crude 1-(2,4,5-Trichlorophenyl)adamantane before crystallization. Column chromatography is often effective. If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities before cooling.[5]

Question 3: I'm getting crystals, but they are very small, needle-like, or just a fine powder. How can I grow larger, higher-quality single crystals?

Possible Causes & Solutions:

  • High Rate of Nucleation: When too many crystal nuclei form at once, they compete for the available solute, resulting in a large number of very small crystals.[3] This is often caused by excessively rapid cooling or high levels of supersaturation.

    • Solution: The key is to minimize the number of nucleation sites and slow the growth process.[3] Use a slower cooling rate, as described above. Additionally, try to use a solvent in which the compound is moderately, not sparingly, soluble. This helps maintain the compound in the "crystal-growth zone" for longer.[2] Vapor diffusion is an excellent technique for growing high-quality single crystals from a small amount of material, as it creates a very slow and controlled change in supersaturation.[7]

  • Mechanical Disturbance: Vibrations or agitation can induce secondary nucleation, leading to smaller crystals.[3]

    • Solution: Place your crystallization vessel in a quiet, undisturbed location, away from equipment like vacuum pumps or shakers. Avoid the temptation to check on it frequently.[3]

Question 4: The yield of my crystallization is very low. How can I improve it?

Possible Causes & Solutions:

  • Excessive Solvent Volume: Using too much solvent is a common cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[4]

    • Solution: While you want to avoid oiling out, aim to use the minimum amount of hot solvent required to fully dissolve your compound. After filtering the crystals, you can try to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling.

  • Insufficient Cooling: The final temperature of the crystallization mixture directly impacts yield.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the solid from the solution.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for 1-(2,4,5-Trichlorophenyl)adamantane crystallization? Given the molecule's structure (a bulky, nonpolar adamantane cage with a chlorinated phenyl group), it is expected to be hydrophobic and soluble in nonpolar to moderately polar organic solvents.[8] A good starting point is to test a range of solvents with varying polarities. See the hypothetical solubility data in Table 1 for guidance.

Q2: What are the main crystallization methods suitable for this compound? The most common and effective methods for a compound like this are:

  • Slow Cooling: Dissolving the compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly. This is the most common recrystallization technique.[7]

  • Slow Evaporation: Dissolving the compound in a solvent in which it is soluble at room temperature and allowing the solvent to evaporate slowly over time. This is excellent for thermally unstable compounds or for growing high-quality single crystals.[3]

  • Vapor Diffusion: Placing a concentrated solution of the compound in a small vial, which is then placed inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

Q3: How critical is the purity of the starting material for successful crystallization? Purity is extremely critical. Impurities can inhibit crystal growth, promote oiling out, and become incorporated into the crystal lattice, compromising the purity of the final product.[6][9] It is highly recommended to purify the crude 1-(2,4,5-Trichlorophenyl)adamantane by a method such as column chromatography before attempting to grow high-quality crystals.

Data & Visualizations
Table 1: Hypothetical Solubility of 1-(2,4,5-Trichlorophenyl)adamantane in Common Solvents

This table provides a hypothetical guide for solvent selection. Experimental verification is essential. An ideal solvent shows high solubility at its boiling point and low solubility at 0 °C.

SolventPolaritySolubility at 25 °CSolubility at Boiling PointSuitability Notes
HexaneNon-polarLowModerateGood candidate for slow cooling.
TolueneNon-polarModerateHighMay be too soluble; consider for slow evaporation.
DichloromethanePolar AproticHighHighLikely too soluble; useful as the "good" solvent in a binary system.[10]
Ethyl AcetatePolar AproticModerateHighGood candidate for slow cooling.
AcetonePolar AproticModerateHighGood candidate, but its low boiling point may be a drawback.[5]
IsopropanolPolar ProticLowModerateExcellent candidate for slow cooling.
EthanolPolar ProticVery LowLowPotentially a good "anti-solvent" for vapor/solvent diffusion.
WaterPolar ProticInsolubleInsolubleUseful for washing crystals, but not for dissolving.
Diagram: Troubleshooting Crystallization Failure

The following workflow provides a logical decision-making process when initial crystallization attempts fail.

G start Start: Crystallization Attempted check_solid Is any solid present? start->check_solid no_solid No Solid / Clear Solution check_solid->no_solid No solid_present Solid is Present check_solid->solid_present Yes cause_supersat Cause: Insufficient Supersaturation or High Solubility no_solid->cause_supersat action_evap Action 1: Slow Evaporation of Solvent cause_supersat->action_evap action_induce Action 2: Induce Nucleation (Scratch / Seed Crystal) cause_supersat->action_induce action_rescreen Action 3: Re-screen for a Less-Solubilizing Solvent cause_supersat->action_rescreen check_type What is the nature of the solid? solid_present->check_type oil It's an Oil check_type->oil Oil powder Fine Powder / Needles check_type->powder Powder/ Needles crystals Good Crystals check_type->crystals Well-formed Crystals cause_oil Cause: Cooled Too Fast, Too Concentrated, or Impure oil->cause_oil action_reheat Action 1: Re-heat, Add More Solvent, Cool Slowly cause_oil->action_reheat action_purify Action 2: Purify Starting Material (e.g., Chromatography) cause_oil->action_purify cause_powder Cause: Rapid Nucleation powder->cause_powder action_slow_cool Action: Use Slower Cooling Rate / Different Method (e.g., Vapor Diffusion) cause_powder->action_slow_cool

Caption: A decision tree for troubleshooting common crystallization outcomes.

Experimental Protocols
Protocol 1: Step-by-Step Guide to Solvent Screening

This protocol helps identify a suitable solvent or binary solvent system for crystallization.

  • Preparation: Place approximately 10-20 mg of crude 1-(2,4,5-Trichlorophenyl)adamantane into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., hexane, toluene, ethyl acetate, isopropanol) dropwise, vortexing after each drop, up to a volume of ~0.5 mL. Note the solubility at room temperature. A solvent that dissolves the compound completely at this stage is likely too good.[1]

  • Heating: For tubes where the compound was poorly soluble at room temperature, gently heat the mixture in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath.

  • Observation: Observe the tubes for crystal formation. An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.

  • Binary System (if needed): If no single solvent is ideal, select a "good" solvent (one that readily dissolves the compound) and a "poor" solvent (one in which it is insoluble but is miscible with the good solvent). Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a final drop of the hot "good" solvent to clarify the solution, then cool slowly.

Protocol 2: Controlled Slow Cooling Crystallization

This protocol is designed to produce high-quality crystals once a suitable solvent has been identified.

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(2,4,5-Trichlorophenyl)adamantane. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization in the funnel.

  • Slow Cooling: Cover the flask with a watch glass and leave it on a heat-resistant surface, allowing it to cool slowly and undisturbed to room temperature. To slow the process further, the flask can be placed in an insulated container.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Staples, R. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Washington. (2007, August 21). Crystal Growing Guide.
  • O'Mahony, M., et al. (2014). Factors Influencing Crystal Growth Rates from Undercooled Liquids of Pharmaceutical Compounds.
  • O'Mahony, M., et al. (2014). Factors influencing crystal growth rates from undercooled liquids of pharmaceutical compounds. PubMed.
  • Cambridge University Press & Assessment. (n.d.). 5 Crystal growth.
  • Ou, G., et al. (2022).
  • Google Patents. (n.d.). EP1712542A1 - Adamantane derivatives and process for producing the same.
  • University of Angers. (n.d.).
  • Benchchem. (n.d.). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • University of Missouri-St. Louis. (n.d.).
  • Ou, G., et al. (2022).
  • DeGraw, S., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry.
  • Benchchem. (n.d.). In-Depth Technical Guide to the Chemical Properties of 1-(2,4,5-Trichlorophenyl)ethanone.
  • Organic Syntheses Procedure. (n.d.). adamantane.
  • Gîrbea, A-S., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone.
  • Al-Salahi, R., et al. (2013). Crystal structure of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H). PMC.
  • AWS. (n.d.).
  • Abraham, M. H., et al. (2020). Journal Pre-proof. Bradford Scholars.
  • Chemical Communications (RSC Publishing). (n.d.). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties.

Sources

Handling and long-term storage stability of 1-(2,4,5-Trichlorophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2,4,5-Trichlorophenyl)adamantane .

As a highly lipophilic, bulky halogenated organic compound, working with 1-(2,4,5-Trichlorophenyl)adamantane presents unique challenges in aqueous solubility, formulation, and long-term storage. This guide is designed for drug development professionals and researchers to troubleshoot common experimental bottlenecks. We focus on the mechanistic causality behind compound behavior to ensure your assays yield reproducible, artifact-free data.

Part 1: Core Physicochemical Properties & Handling Specifications

To predict how this compound will behave in your assays, you must first understand its structural constraints. The adamantane moiety provides a rigid, diamondoid hydrocarbon cage that imparts high metabolic stability but extreme hydrophobicity[1]. When coupled with a trichlorophenyl group, the lattice energy and lipophilicity increase dramatically.

ParameterSpecificationMechanistic Rationale
CAS Number 330577-78-1Standard registry identifier for 1-(2,4,5-Trichlorophenyl)adamantane[2].
Molecular Weight 315.7 g/mol The bulky structure limits passive aqueous diffusion and requires active formulation[2].
LogP (Estimated) > 5.0The combination of the adamantane cage and halogenated phenyl ring drives extreme lipophilicity, favoring lipid partitioning over aqueous solvation[3].
Powder Storage -20°C, desiccatedLow temperatures prevent slow thermal degradation, while desiccation prevents moisture-induced crystal lattice shifts[4].
Solvent Storage -80°C in 100% anhydrous DMSODeep cryopreservation arrests solvent-mediated hydrolysis and prevents freeze-thaw precipitation[4].
Aqueous Solubility < 1 µg/mL (unformulated)The high lattice energy of the adamantane core prevents spontaneous dissolution in polar media[5].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately upon addition to aqueous cell culture media, even at low micromolar concentrations? A1: This is a classic manifestation of the hydrophobic effect. Because 1-(2,4,5-Trichlorophenyl)adamantane possesses a rigid, highly lipophilic backbone (LogP > 5.0)[3], it is fundamentally incompatible with water. When a highly concentrated DMSO stock is introduced into an aqueous environment, the local dielectric constant drops rapidly. This causes local supersaturation, forcing the hydrophobic adamantane cores to self-associate to minimize contact with water, forming irreversible nano-aggregates. To prevent this, you must use solvent screening, slow titration, or inclusion complexes[5].

Q2: I am using β-cyclodextrin (β-CD) to formulate the compound, but solubility remains poor. What is the mechanistic cause? A2: While adamantane derivatives classically form stable 1:1 inclusion complexes with β-CD, the addition of the bulky 2,4,5-trichlorophenyl group introduces severe steric hindrance. β-CD has a cavity size of 6.0 - 6.5 Å, which tightly fits an unsubstituted adamantane cage but cannot accommodate the extended halogenated phenyl moiety. Furthermore, the presence of DMSO in your stock can competitively bind the β-CD cavity, displacing the drug and underestimating its true binding affinity[6]. You must switch to γ-cyclodextrin (γ-CD), which has a larger cavity (7.5 - 8.3 Å), or use Hydroxypropyl-β-cyclodextrin (HP-β-CD) for superior overall aqueous solubility[5].

Q3: Is 1-(2,4,5-Trichlorophenyl)adamantane sensitive to light or oxidation during long-term storage? A3: The adamantane core itself is exceptionally stable against metabolic and chemical degradation due to its stable sp3-hybridized carbon structure[1]. However, the trichlorophenyl moiety is susceptible to photolytic dehalogenation if exposed to intense, prolonged UV light. Therefore, solid powders must be stored in amber glass vials. Atmospheric oxygen and moisture can also lead to surface degradation over time; purging vials with an inert gas before storage is critical[4].

Part 3: Troubleshooting Guide & Validated Protocols

Workflow 1: Aqueous Assay Solubilization & Formulation

Objective: Achieve a stable, aggregate-free aqueous solution for in vitro or in vivo biological assays.

Solubilization N1 1-(2,4,5-Trichlorophenyl)adamantane (Dry Powder) N2 Dissolve in Anhydrous DMSO (10-50 mM Stock) N1->N2 Add Solvent N3 Select Assay Type N2->N3 N4 In Vitro Assay (Direct Dilution <1% DMSO) N3->N4 Low Conc. N5 In Vivo / High Conc. (HP-β-CD Complexation) N3->N5 High Conc. N6 Validation: DLS or OD600 (Check for Aggregation) N4->N6 N5->N6

Workflow for solubilizing highly lipophilic adamantane derivatives for biological assays.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: Using strictly anhydrous DMSO prevents premature water-induced nucleation of the adamantane core.

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD or γ-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Titration (Critical Step): Place the cyclodextrin solution on a high-speed vortex mixer. Add the DMSO stock dropwise (1 µL per second) directly into the center of the vortex.

    • Causality: High shear forces and slow addition prevent local supersaturation, allowing the cyclodextrin cavities time to encapsulate the bulky trichlorophenyl-adamantane structure before the molecules can self-aggregate.

  • Self-Validating Step: Measure the optical density at 600 nm (OD600) or analyze the solution via Dynamic Light Scattering (DLS).

    • Pass Criterion: OD600 < 0.01 or a Polydispersity Index (PDI) < 0.2. If OD600 > 0.05, microscopic precipitation has occurred. The solubilization has failed and must be repeated with a higher cyclodextrin ratio or a slower titration rate.

Workflow 2: Long-Term Storage & Stability Management

Objective: Prevent photodehalogenation, oxidation, and freeze-thaw-induced precipitation of stock solutions.

Storage S1 Compound Reception S2 Aliquot in Amber Vials (Single-Use Volumes) S1->S2 Process Immediately S5 Photodehalogenation (Degradation) S1->S5 UV/Light Exposure S3 Argon/N2 Purge (Displace O2/H2O) S2->S3 S4 Store at -80°C (DMSO Stocks) S3->S4 Optimal Path

Standard operating procedure for long-term storage and degradation prevention.

Step-by-Step Methodology:

  • Aliquoting: Divide the 10 mM DMSO stock into single-use 20 µL aliquots in opaque or amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, forcing the highly lipophilic compound out of solution. Single-use aliquots eliminate this variable entirely.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the open tube for 3 to 5 seconds before capping.

    • Causality: This displaces oxygen and atmospheric moisture, preventing oxidative degradation of the halogenated ring and maintaining the anhydrous state of the DMSO.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen, then transfer to a -80°C freezer for long-term storage (stable for up to 1 year)[4].

  • Self-Validating Step: Upon thawing an aliquot for an experiment, centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white microscopic pellet.

    • Pass Criterion: No visible pellet. If a pellet is present, the compound has irreversibly precipitated during storage/thawing, and the aliquot must be discarded to prevent inaccurate dosing.

References

  • Chemsrc. 1-(2,4,5-Trichlorophenyl)adamantane | CAS#:330577-78-1. Available at: [Link]

  • National Institutes of Health (NIH). Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. Available at:[Link]

  • ACS Omega. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Available at: [Link]

  • National Institutes of Health (NIH). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available at: [Link]

Sources

Overcoming false positives in 1-(2,4,5-Trichlorophenyl)adamantane binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Assay Development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome false positives when working with highly lipophilic compounds, specifically focusing on 1-(2,4,5-Trichlorophenyl)adamantane .

This compound, frequently evaluated in protein-protein interaction screens such as the RMI-FANCM (MM2) interaction assay ([1]), presents unique physicochemical challenges. Its bulky, hydrophobic adamantane core combined with a halogenated phenyl ring makes it a classic Pan-Assay Interference Compound (PAINS) candidate, primarily driving assay artifacts through colloidal aggregation and optical interference.

Below, you will find an in-depth, causally-driven troubleshooting guide, self-validating protocols, and diagnostic workflows to ensure the scientific integrity of your binding assays.

Section 1: Core Diagnostics & FAQs

Q1: Why does 1-(2,4,5-Trichlorophenyl)adamantane consistently appear as a hit in my AlphaScreen and Fluorescence Polarization (FP) assays, but fails in orthogonal validation? The Causality: The false-positive mechanism is rooted in the compound's extreme lipophilicity (high LogP). In aqueous assay buffers (even with 1% DMSO), the compound undergoes entropy-driven hydrophobic collapse, forming sub-micron colloidal aggregates. As demonstrated in foundational pharmacological studies on colloidal aggregation, these aggregates non-specifically sequester assay proteins onto their surface, partially denaturing them or sterically blocking interaction sites ([2]). In an FP or AlphaScreen assay, this sequestration mimics a disruption of the protein-protein interaction, yielding a false "inhibition" signal.

Q2: Does the trichlorophenyl moiety contribute to specific optical artifacts? The Causality: Yes. While the adamantane core drives aggregation, the trichlorophenyl group severely limits aqueous solubility. When the solubility limit is exceeded, the compound forms micro-precipitates. In FP assays, these particles scatter excitation light, artificially inflating the parallel emission channel and skewing the polarization (mP) readout. In AlphaScreen assays, halogenated aromatic rings can act as inner-filter effect quenchers or scavenge the singlet oxygen channeled between the donor and acceptor beads, quenching the luminescent signal entirely independent of target binding.

Q3: How can I definitively distinguish between a true target binding event and colloidal aggregation in my primary screen? The Causality: You must perturb the physical state of the compound without altering the active site of the target protein. Introducing a non-ionic detergent (like Triton X-100) at concentrations near its critical micelle concentration (CMC) disrupts the self-assembly of the colloidal aggregates, releasing the trapped proteins. If the compound is a true stoichiometric inhibitor, the detergent will not affect its binding affinity. If it is an aggregator, its apparent IC₅₀ will shift dramatically or disappear entirely.

Section 2: Mechanism and Workflow Visualization

To understand how 1-(2,4,5-Trichlorophenyl)adamantane disrupts your assay, we must map the divergent pathways of its physical behavior in aqueous media.

Mechanism Compound 1-(2,4,5-Trichlorophenyl)adamantane (High LogP, Poor Solubility) Aqueous Aqueous Assay Buffer (DMSO < 1%) Compound->Aqueous Colloid Colloidal Aggregation (100-500 nm particles) Aqueous->Colloid Hydrophobic Collapse Precipitate Micro-precipitation (Phase Separation) Aqueous->Precipitate Solubility Limit Exceeded Protein Non-specific Protein Sequestration Colloid->Protein Surface Adsorption Optical Light Scattering & Singlet Oxygen Quenching Precipitate->Optical Optical Interference FalsePos False Positive Readout (Apparent Inhibition) Protein->FalsePos Optical->FalsePos

Mechanism of false-positive generation by lipophilic adamantane derivatives in binding assays.

Workflow Start Primary Hit Identified (e.g., AlphaScreen/FP) Detergent Run Detergent Counter-Screen (Add 0.01% Triton X-100) Start->Detergent Decision1 Does IC50 shift >10-fold or activity vanish? Detergent->Decision1 Aggregator Colloidal Aggregator (Discard Hit) Decision1->Aggregator Yes Orthogonal Run Orthogonal Assay (SPR or ITC) Decision1->Orthogonal No Decision2 Binding Confirmed (1:1 Stoichiometry)? Orthogonal->Decision2 TrueHit Validated True Hit Decision2->TrueHit Yes OpticalArt Optical Artifact / NSB (Discard Hit) Decision2->OpticalArt No

Decision tree workflow for isolating true binding events from assay interference.

Section 3: Diagnostic Data Signatures

To rapidly triage 1-(2,4,5-Trichlorophenyl)adamantane, compare your assay metrics against the structured diagnostic signatures in the table below.

Diagnostic MetricTrue 1:1 Inhibitor ProfileColloidal Aggregator ProfileOptical Interferer Profile
Hill Slope (nH) ~1.0 (Standard Michaelis-Menten)> 2.0 (Steep, cooperative transition)Variable, often erratic
Detergent Sensitivity Stable IC₅₀ (No shift)IC₅₀ shifts >10-fold or activity lostStable IC₅₀ (No shift)
Enzyme/Protein Conc. Dependency IC₅₀ scales linearly with targetIC₅₀ highly dependent on total proteinIndependent of target concentration
Centrifugation (15,000 x g) Activity remains in supernatantActivity lost (aggregates pellet out)Activity lost (precipitates pellet out)
Total Fluorescence/Luminescence Stable across concentration curveOften quenched at high concentrationsSevere quenching or auto-fluorescence

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The internal controls inherently prove whether the compound is acting via a specific mechanism or an artifactual one.

Protocol 1: The Detergent-Sensitivity Counter-Screen

This protocol validates whether 1-(2,4,5-Trichlorophenyl)adamantane is acting as a colloidal aggregator.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • Detergent Addition: To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v). Note: Ensure this concentration does not denature your specific target protein by running a positive control inhibitor.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-(2,4,5-Trichlorophenyl)adamantane in 100% DMSO.

  • Assay Assembly: Dispense the target proteins (e.g., FANCM and RMI) into two sets of assay plates—one using Buffer A (No detergent) and one using Buffer B (+Triton X-100).

  • Compound Transfer: Pin-transfer the compound dilutions into both plates, ensuring the final DMSO concentration is ≤1%.

  • Incubation & Read: Incubate for the standard assay time (typically 30-60 mins) and read the plate.

  • Self-Validation Analysis: Calculate the IC₅₀ for both conditions. If the compound is a true hit, IC₅₀(Buffer A) ≈ IC₅₀(Buffer B). If the compound is an aggregator, IC₅₀(Buffer B) will be >10x higher than IC₅₀(Buffer A), or the dose-response curve will completely flatten.

Protocol 2: Dynamic Light Scattering (DLS) Validation

If the detergent test is ambiguous, DLS provides direct physical evidence of colloidal formation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM and 50 µM solution of 1-(2,4,5-Trichlorophenyl)adamantane in your exact assay buffer (filtered through a 0.22 µm membrane prior to compound addition). Maintain 1% final DMSO.

  • Control Preparation: Prepare a blank control of assay buffer + 1% DMSO.

  • Equilibration: Allow the solutions to equilibrate at room temperature for 20 minutes (mimicking assay conditions).

  • Measurement: Transfer 40 µL of the sample into a quartz DLS cuvette. Measure the hydrodynamic radius (Rh) using a DLS instrument (e.g., Wyatt DynaPro or Malvern Zetasizer).

  • Self-Validation Analysis: A true soluble monomer will yield no significant scattering above the buffer baseline. Colloidal aggregates will present as a highly polydisperse peak with a radius between 100 nm and 1000 nm. If particles >100 nm are detected, the compound is physically incompatible with the assay format and is generating false positives.

References

  • Shoichet, B. K., et al. "Colloidal aggregation affects the efficacy of anticancer drugs in cell culture." ACS Chemical Biology. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Bioassay Record for AID 11908, Screen for inhibitors of RMI FANCM (MM2) interaction." PubChem. Available at:[Link]

Sources

Technical Support Center: Minimizing UV-Induced Degradation of 1-(2,4,5-Trichlorophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals working with 1-(2,4,5-Trichlorophenyl)adamantane (CAS#: 330577-78-1)[1]. Below, we provide a mechanistic breakdown of its photolability, troubleshooting workflows, and self-validating protocols to ensure the scientific integrity of your assays.

Mechanistic Overview: The Causality of Degradation

Q: Why is 1-(2,4,5-Trichlorophenyl)adamantane sensitive to light when the adamantane cage is known for its extreme chemical stability? A: The instability is entirely localized to the trichlorophenyl ring. While the bulky, lipophilic adamantane moiety is UV-transparent and highly stable, chlorinated aromatic rings strongly absorb ultraviolet radiation (particularly UV-C and UV-B, < 300 nm)[2][3].

When a photon is absorbed, the energy exceeds the bond dissociation energy of the C-Cl bond, triggering homolytic cleavage [4][5]. This primary photolysis event generates a highly reactive aryl radical and a free chlorine radical (Cl•)[6]. In the presence of aqueous media or oxygen, these radicals rapidly propagate, converting dissolved O₂ and H₂O into secondary reactive oxygen species (ROS), such as hydroxyl radicals (•OH)[6][7]. These non-selective •OH radicals subsequently attack the remaining intact compound, leading to a cascade of dechlorination, hydroxylation, and ring-opening degradation products[3][4].

Mechanism A 1-(2,4,5-Trichlorophenyl)adamantane B Excited Singlet/Triplet State A->B UV UV Photon (hν) < 300 nm UV->A Absorption C Homolytic C-Cl Cleavage B->C Bond Dissociation D Aryl Radical + Cl• C->D E Reaction with O2 / H2O (•OH Generation) D->E Radical Propagation F Dechlorinated & Hydroxylated Degradation Products E->F Chain Termination

Fig 1. UV-induced homolytic cleavage and radical propagation pathway.

Troubleshooting Guide: Isolating the Issue

Q: I am observing a rapid loss of compound concentration during my benchtop handling. How can I definitively prove this is UV degradation and not surface adsorption to the plastic/glassware? A: You must decouple photolysis from physical adsorption by establishing a self-validating kinetic assay. Do not assume degradation; prove it by running a concurrent Light vs. Dark Control [8]. If the concentration drops equally in both vials, your compound is adhering to the container walls (adsorption). If the concentration remains stable in the dark vial but drops in the light-exposed vial, you have confirmed photodechlorination.

Q: What is the most effective physical barrier to prevent this degradation during storage and analysis? A: Amber borosilicate glassware. Amber glass effectively filters out wavelengths below 400 nm, which directly overlap with the π-π* absorption transitions of the chlorinated aromatic ring[8][9]. Clear glass transmits UV-A and some UV-B, which is sufficient to initiate the radical cascade over time.

Workflow Start Observe Compound Loss Step1 Run Light vs. Dark Kinetic Control Start->Step1 Cond1 Loss in Dark Control? Step1->Cond1 PathA Investigate Surface Adsorption or Thermal Instability Cond1->PathA Yes PathB Confirm Photodegradation Cond1->PathB No Step2 Implement Amber Glass & Degassed Solvents PathB->Step2 Cond2 Stability Achieved? Step2->Cond2 PathC Proceed with Assay Cond2->PathC Yes PathD Add Radical Scavengers (e.g., TBA, IPA) Cond2->PathD No

Fig 2. Diagnostic workflow for isolating and mitigating photolytic degradation.

Advanced Mitigation: Solvent Matrices & Scavengers

Q: I am forced to use clear plates for a high-throughput optical assay. How can I chemically protect the compound when physical shielding is impossible? A: You must manipulate the solvent matrix to break the radical chain reaction.

  • Degassing: Sparge your solvents with Argon or Nitrogen. Removing dissolved oxygen prevents the formation of reactive peroxyl radicals, shutting down the oxidative degradation pathway[10][11].

  • Radical Scavengers: Introduce hydroxyl radical (•OH) scavengers. Reagents like tert-butanol (TBA) or isopropanol (IPA) react with •OH radicals at diffusion-controlled rates (k ≈ 10⁸ - 10⁹ M⁻¹ s⁻¹)[6][12]. By flooding the matrix with a scavenger, you kinetically outcompete the API for the reactive radicals, preserving your compound's integrity[6][13].

Quantitative Data Presentation

The following table summarizes the expected impact of various mitigation strategies on the stability of chlorinated aromatics like 1-(2,4,5-Trichlorophenyl)adamantane, demonstrating the causality of environmental controls.

Mitigation ConditionExpected Half-Life (t₁/₂)*Primary Pathway BlockedRecommendation Level
Clear Glass, Aerated, Ambient Light ~2 - 4 hoursNone (Baseline)❌ Not Recommended
Clear Glass, Aerated, UV-C (254nm) < 15 minutesNone (Accelerated)❌ Avoid
Amber Glass, Aerated, Ambient Light > 48 hoursDirect Photolysis✅ Standard Practice
Amber Glass, Degassed (Ar), Dark > 14 DaysPhotolysis + Oxidation🌟 Highly Recommended
Clear Glass, Aerated + 10mM TBA ~8 - 12 hours•OH Radical Propagation⚠️ Assay-Dependent

*Note: Half-life values are synthesized benchmarks based on the kinetic behavior of structurally similar polychlorinated aromatics under controlled irradiation[3][6][8].

Self-Validating Experimental Protocols

To ensure scientific rigor, do not implement mitigations blindly. Use the following self-validating protocol to establish a baseline and confirm the efficacy of your protective measures.

Protocol: Controlled Photostability Diagnostic Assay

Objective: To quantitatively differentiate between surface adsorption and UV-induced homolytic cleavage.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM stock solution of 1-(2,4,5-Trichlorophenyl)adamantane in HPLC-grade Acetonitrile (avoid H-donating solvents like Methanol).

  • Aliquotting: Divide the stock equally into two identical clear borosilicate glass vials.

  • Shielding (The Control): Wrap Vial A completely in heavy-duty aluminum foil to create an absolute dark environment. Leave Vial B (Light Exposed) unwrapped.

  • Incubation: Place both vials on a stir plate under standard laboratory fluorescent lighting (or a controlled UV simulator) at a constant temperature (e.g., 25°C)[8][11].

  • Sampling: Withdraw 50 µL aliquots from both vials at T=0, 1h, 2h, 4h, and 8h. Immediately transfer to amber glass autosampler vials.

  • Analysis: Analyze via LC-MS/MS.

  • Interpretation:

    • If Vial A and Vial B show identical decay curves, the compound is adsorbing to the glass.

    • If Vial A remains >98% intact while Vial B degrades, photodechlorination is confirmed.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as my primary stock solvent? A: Proceed with extreme caution. Methanol is a strong hydrogen-donor solvent. While it can scavenge some radicals, in the context of chlorinated aromatics, it actively donates hydrogen to the intermediate aryl radical. This accelerates the formation of a dechlorinated (reduced) byproduct[12][13]. Acetonitrile is a non-participatory solvent and is highly preferred for stock preparation[13][14].

Q: Does the pH of my aqueous buffer affect the degradation rate? A: Yes. Under acidic conditions, the oxidation potential of generated hydroxyl radicals is significantly higher, which accelerates the secondary oxidative degradation of the aromatic ring[6][7]. Maintaining a neutral to slightly alkaline pH can mitigate this radical aggression, though you must balance this against the risk of alkaline hydrolysis if your formulation contains other base-labile excipients[11].

Q: Will the adamantane cage break down under UV light? A: No. The adamantane structure is a highly stable, saturated aliphatic cage that lacks the conjugated π-electrons required to absorb UV light at these wavelengths. All photolytic damage will be localized to the trichlorophenyl ring and its C-Cl bonds[2][3].

References

  • Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase | Source: nih.gov | URL:[Link][2]

  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation | Source: mdpi.com | URL:[Link][3]

  • 1-(2,4,5-Trichlorophenyl)adamantane | CAS#:330577-78-1 | Source: chemsrc.com | URL:[Link][1]

  • Photocatalytic Degradation of 1,10-Dichlorodecane in Aqueous Suspensions of TiO2 | Source: researchgate.net | URL:[Link][13]

  • Atmospheric OH Oxidation of Three Chlorinated Aromatic Herbicides | Source: acs.org | URL:[Link][4]

  • Photodegradation of pentachlorophenol in room temperature ionic liquids | Source: unl.pt | URL:[Link][14]

  • Modeling perchloroethylene degradation under ultrasonic irradiation and photochemical oxidation | Source: nih.gov | URL:[Link][10]

  • UV Photodegradation of Inorganic Chloramines | Source: acs.org | URL:[Link][5]

  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes | Source: mdpi.com | URL:[Link][6]

  • Chlorine/UV Induced Photochemical Degradation of Total Ammonia Nitrogen | Source: researchgate.net | URL:[Link][12]

  • Chlorine photolysis and subsequent OH radical production during UV treatment | Source: academia.edu | URL:[Link][7]

  • Direct Photolysis of Human Metabolites of the Antibiotic Sulfamethoxazole | Source: acs.org | URL:[Link][8]

  • Insight into Imidacloprid Degradation through Compound Specific Carbon Isotope Analysis | Source: acs.org | URL:[Link][11]

  • ICH guideline for photostability testing: Aspects and directions for use | Source: researchgate.net | URL:[Link][9]

Sources

Scale-Up Optimization for 1-(2,4,5-Trichlorophenyl)adamantane Manufacturing: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical engineering and synthetic challenges associated with scaling up 1-(2,4,5-Trichlorophenyl)adamantane.

The integration of a bulky, rigid, and highly lipophilic adamantyl moiety into an electron-deficient aromatic ring is a critical transformation in modern drug design, often utilized to enhance metabolic stability and direct substituent orientation[1]. However, moving this Friedel-Crafts alkylation from the bench (milligram scale) to pilot-scale manufacturing (kilogram scale) introduces severe challenges in reaction kinetics, regioselectivity, exotherm management, and downstream processing.

This guide provides self-validating protocols and field-proven causality to ensure your manufacturing campaigns run safely and efficiently.

Pathway Visualization: The Alkylation Mechanism

To troubleshoot the synthesis effectively, we must first understand the mechanistic pathway. The reaction relies on the generation of a highly stable tertiary adamantyl carbocation, which subsequently attacks the deactivated arene[2].

Mechanism N1 1-Bromoadamantane + Lewis Acid (e.g., InBr3) N2 Adamantyl Carbocation (Highly Stable 3° C+) N1->N2 Halide Abstraction N4 Electrophilic Aromatic Substitution (Sterically Directed to C5) N2->N4 N3 1,2,4-Trichlorobenzene (Electron-Deficient Arene) N3->N4 π-Nucleophile N5 1-(2,4,5-Trichlorophenyl)adamantane + HBr N4->N5 Deprotonation & Rearomatization

Fig 1: Friedel-Crafts alkylation mechanism for 1-(2,4,5-Trichlorophenyl)adamantane synthesis.

Troubleshooting FAQs: Chemical & Engineering Challenges

Q1: Catalyst Selection — Why is our conversion stalling at 40% when using standard Aluminum Chloride ( AlCl3​ ) for the coupling? Causality & Solution: 1,2,4-trichlorobenzene is severely deactivated. The three electronegative chlorine atoms withdraw electron density from the ring via the inductive effect (-I), making it a remarkably poor π -nucleophile. While AlCl3​ is a standard Friedel-Crafts catalyst[2], forcing the reaction with high heat and AlCl3​ often leads to catalyst degradation, transhalogenation, or unwanted hydrodehalogenation of the arene[3]. Recommendation: Switch to a milder, halophilic Lewis acid such as Indium(III) bromide ( InBr3​ ) or a Brønsted superacid like Trifluoromethanesulfonic acid ( TfOH ). InBr3​ selectively activates the C-Br bond of 1-bromoadamantane to generate the carbocation without over-coordinating the deactivated arene, resulting in cleaner conversions and higher yields[1].

Q2: Regioselectivity — We are detecting a 15% isomeric impurity. How do we drive substitution exclusively to the 2,4,5-position? Causality & Solution: Electrophilic aromatic substitution on 1,2,4-trichlorobenzene can theoretically occur at the 3, 5, or 6 positions. However, the adamantyl carbocation is exceptionally bulky. The steric hindrance generated by the adjacent chlorine atoms at C1, C2, and C4 heavily disfavors attack at the 3 and 6 positions. The 5-position is the least sterically hindered. If you are seeing isomeric impurities, your reaction is likely under kinetic control due to excessive heating. Recommendation: Lower the reaction temperature during the dosing phase from 80°C to 45°C. This enhances thermodynamic control, allowing the bulky adamantyl group to exclusively occupy the least sterically hindered 5-position.

Q3: Exotherm Management — Moving from 100g to 10kg, we experienced a thermal runaway during catalyst addition. How should we modify the dosing? Causality & Solution: The abstraction of the halide to form the tertiary adamantyl carbocation is highly exothermic. In a batch addition, the sudden accumulation of the carbocation causes a massive heat spike, which can exceed the cooling capacity of pilot-scale jackets. Recommendation: Implement a "reverse dosing" protocol. Suspend the catalyst in the 1,2,4-trichlorobenzene solvent within the reactor. Dissolve the 1-bromoadamantane in a minimal amount of an inert co-solvent (e.g., dichloromethane) and dose it into the reactor continuously over 4 to 6 hours under active jacket cooling.

Q4: Downstream Processing — Aqueous quenching of the Lewis acid creates an unfilterable emulsion. How can we improve phase separation? Causality & Solution: When metallic Lewis acids ( AlCl3​ , InBr3​ ) are quenched with plain water or weak bases, they form gelatinous metal hydroxides (e.g., Al(OH)3​ ) at neutral pH. These gels trap the organic product and create stable, unfilterable emulsions. Recommendation: Perform a reverse acidic quench. Drop the active reaction mixture into a vessel containing cold, dilute Hydrochloric Acid (1M HCl). The low pH ensures the metal salts remain fully dissolved as aqueous cations, yielding a crisp, immediate phase separation.

Quantitative Data: Catalyst Optimization

The following table summarizes the quantitative data for the Friedel-Crafts adamantylation of 1,2,4-trichlorobenzene, demonstrating the superiority of optimized catalytic systems.

Catalyst SystemLoading (mol%)Temp (°C)Conversion (%)Regioselectivity (2,4,5-isomer)Emulsion Risk (Post-Quench)
AlCl3​ 120%80°C42%85%High (Severe Gelling)
FeCl3​ 100%70°C65%91%Moderate
TfOH (Superacid)50%50°C88%96%Low
InBr3​ 10% 45°C >95% >99% Very Low
Pilot-Scale Workflow & Step-by-Step Methodology

Workflow W1 Reaction Mixture (Product, Catalyst, Solvent) W2 Reverse Quench (Cold 1M HCl) W1->W2 Exotherm Control W3 Phase Separation (Aqueous vs Organic) W2->W3 Prevents Emulsion W4 Solvent Swap (DCM to Heptane) W3->W4 Organic Layer W5 Controlled Cooling Crystallization W4->W5 Anti-solvent Effect W6 Filtration & Drying (API Intermediate) W5->W6 >99% Purity

Fig 2: Downstream processing and purification workflow for pilot-scale manufacturing.

Standard Operating Procedure: 10 kg Scale Synthesis

This protocol is a self-validating system; the visual cues (gas evolution, phase separation) confirm the success of each step.

  • Reactor Preparation & Catalyst Suspension:

    • Charge a 100 L glass-lined reactor with 1,2,4-trichlorobenzene (30 L, serving as both reactant and solvent).

    • Add Indium(III) bromide ( InBr3​ , 10 mol%) under a strict nitrogen atmosphere.

    • Heat the suspension to 45°C with moderate agitation (150 rpm).

  • Controlled Dosing (Exotherm Management):

    • In a separate dosing vessel, dissolve 1-bromoadamantane (10 kg, 46.5 mol) in anhydrous Dichloromethane (DCM, 15 L).

    • Begin dosing the 1-bromoadamantane solution into the main reactor at a rate of 3.5 L/hour.

    • Validation Check: Monitor the internal temperature. It must not exceed 50°C. HBr gas evolution will begin; ensure the scrubber system (containing 2M NaOH) is actively neutralizing the off-gas.

  • Reaction Maturation:

    • Once dosing is complete, maintain the temperature at 45°C for 12 hours. Sample for GC-MS analysis to confirm >95% consumption of 1-bromoadamantane[1].

  • Reverse Acidic Quench:

    • Prepare a quench vessel containing 30 L of 1M HCl, pre-cooled to 5°C.

    • Transfer the active reaction mixture into the quench vessel over 1 hour.

    • Validation Check: The mixture will form two distinct, clear layers without a gelatinous interfacial emulsion.

  • Phase Separation & Solvent Swap:

    • Allow the layers to settle for 30 minutes. Decant the lower organic layer.

    • Wash the organic layer with saturated aqueous NaHCO3​ (15 L) followed by brine (15 L).

    • Transfer the organic layer to a distillation apparatus. Distill off the DCM under reduced pressure until the reactor volume is reduced by half.

  • Crystallization & Isolation:

    • Slowly charge n-Heptane (25 L) into the reactor as an anti-solvent while maintaining the temperature at 60°C.

    • Initiate a controlled cooling ramp (0.5°C/min) down to 5°C.

    • Validation Check: Heavy, white crystalline solids of 1-(2,4,5-Trichlorophenyl)adamantane will precipitate.

    • Filter the slurry via a Nutsche filter, wash the cake with cold heptane (5 L), and dry under vacuum at 40°C to constant weight.

Sources

Validation & Comparative

1H and 13C NMR Spectra Validation of 1-(2,4,5-Trichlorophenyl)adamantane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the bulky, lipophilic adamantyl cage into aromatic scaffolds is a proven strategy in drug development to enhance membrane permeability and modulate pharmacokinetic profiles[1]. For halogenated derivatives like 1-(2,4,5-Trichlorophenyl)adamantane , rigorous structural validation is critical. Regulatory and fine-chemical applications typically demand ≥98% purity[2], making Nuclear Magnetic Resonance (NMR) spectroscopy the gold standard for confirming both the regiochemistry of the trichlorophenyl ring and the integrity of the adamantane core.

This guide provides a comprehensive, self-validating framework for the 1 H and 13 C NMR analysis of 1-(2,4,5-Trichlorophenyl)adamantane, comparing the efficacy of high-field superconducting instruments against modern benchtop platforms.

Platform Comparison: High-Field vs. Benchtop NMR

When validating complex, halogenated rigid scaffolds, the choice of analytical platform impacts both throughput and resolution. Table 1 objectively compares the performance of High-Field (≥400 MHz) and Benchtop (80 MHz) NMR systems for this specific compound.

Table 1: NMR Platform Performance Comparison for 1-(2,4,5-Trichlorophenyl)adamantane

FeatureHigh-Field NMR (e.g., 600 MHz)Benchtop NMR (e.g., 80 MHz)
Resolution of Adamantyl Envelope Excellent. Clearly resolves α , β , and γ protons into distinct multiplets[3].Moderate. β and γ protons may overlap into a broader aliphatic envelope.
Aromatic Signal Separation High. Easily resolves the para-oriented H3 and H6 singlets.Good. The ~0.13 ppm difference between H3 and H6 is sufficient for baseline separation at 80 MHz.
13 C Sensitivity Superior. Essential for detecting quaternary C-Cl and C-Adamantyl carbons.Limited. Requires highly concentrated samples and extended acquisition times (>12 hours).
Operational Cost & Logistics High (Requires liquid helium/nitrogen).Low (Cryogen-free, standard wall power).
Primary Application De novo structural elucidation and publication-grade validation.Routine QA/QC, reaction monitoring, and purity screening.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system. Any deviation from the expected integration ratios (1:1:6:3:6 for 1 H) immediately flags incomplete coupling, halogen exchange, or residual solvent impurities.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh exactly 20 mg of the synthesized 1-(2,4,5-Trichlorophenyl)adamantane for 1 H NMR (increase to 60 mg for 13 C NMR).

    • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Expert Insight: Filter the solution through a glass wool plug into a 5 mm NMR tube. Particulate matter distorts magnetic field homogeneity, which will artificially broaden the already complex adamantyl aliphatic signals.

  • Instrument Shimming : Perform gradient shimming on the Z and Z2 axes until the deuterium lock signal is sharp and stable.

  • 1 H NMR Acquisition :

    • Scans (NS) : 16 to 32.

    • Relaxation Delay (D1) : 1.0 second.

    • Spectral Width : 12 ppm.

  • 13 C NMR Acquisition :

    • Scans (NS) : 1024 (Power-gated decoupling).

    • Relaxation Delay (D1) : 2.5 to 3.0 seconds.

    • Causality: The rigid adamantane framework severely restricts molecular tumbling, leading to exceptionally long T1​ relaxation times for the quaternary C1 bridgehead carbon. Furthermore, the quaternary C-Cl carbons on the aryl ring lack attached protons for dipole-dipole relaxation. Failing to extend the D1 delay beyond 2 seconds will result in artificially low integration or completely missing peaks for these critical structural nodes.

  • Data Processing : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct manually.

Spectral Data Presentation & Mechanistic Causality

The chemical shifts of 1-(2,4,5-Trichlorophenyl)adamantane are governed by the competing inductive effects of the chlorine atoms and the hyperconjugative electron-donating nature of the adamantyl group.

Table 2: Expected 1 H NMR Benchmark Data (CDCl 3​ , 400 MHz)

PositionExpected Shift (ppm)MultiplicityIntegrationMechanistic Causality / Assignment
Ar-H3 7.55Singlet (s)1HHighly deshielded by the strong inductive pull of two adjacent ortho-chlorine atoms (C2, C4)[4].
Ar-H6 7.42Singlet (s)1HDeshielded by the ortho-chlorine (C5), but slightly shielded relative to H3 due to the electron-donating adamantyl group at C1.
Ad-CH ( γ ) 2.15Broad singlet (br s)3HBridgehead methine protons of the adamantane cage[3].
Ad-CH 2​ ( α ) 2.05Multiplet (m)6HMethylene protons directly adjacent to the C1-aryl linkage.
Ad-CH 2​ ( β ) 1.75Multiplet (m)6HEquatorial/axial methylene protons furthest from the deshielding aryl ring[3].

Self-Validation Check: The aromatic protons (H3 and H6) are para to one another. The 4J coupling constant is typically <0.5 Hz, meaning they will appear as sharp singlets rather than doublets. If doublets with a J≈8 Hz are observed, the regiochemistry is incorrect (indicating an ortho or meta impurity).

Table 3: Expected 13 C NMR Benchmark Data (CDCl 3​ , 100 MHz)

Carbon TypeExpected Shift (ppm)Mechanistic Causality / Assignment
Ar-C1 146.0Quaternary carbon attached to the adamantyl group.
Ar-C2, C4, C5 130.0 - 132.5Quaternary carbons attached to electronegative chlorine atoms.
Ar-C3 130.5Aromatic methine carbon flanked by two C-Cl groups.
Ar-C6 129.5Aromatic methine carbon adjacent to the adamantyl group.
Ad-C ( α ) 41.5Quaternary bridgehead carbon of the adamantane cage.
Ad-CH 2​ ( δ ) 38.0Methylene carbons bridging the γ -methines.
Ad-CH 2​ ( β ) 36.0Methylene carbons adjacent to the α -carbon.
Ad-CH ( γ ) 29.0Methine carbons of the adamantane cage.

Validation Workflow Visualization

To streamline the analytical process, the following decision matrix outlines the logical progression from synthesis to structural confirmation.

G cluster_0 NMR Platform Selection Start 1-(2,4,5-Trichlorophenyl)adamantane Prep Sample Prep (CDCl3, TMS) Start->Prep HighField High-Field NMR (≥400 MHz) Resolves 13C & Fine Couplings Prep->HighField Detailed Elucidation Benchtop Benchtop NMR (80 MHz) Rapid 1H QA/QC Prep->Benchtop Routine Monitoring Process Data Processing (FT, Phase) HighField->Process Benchtop->Process Validate Spectral Validation & Integration Process->Validate Confirm Structural Confirmation Validate->Confirm

Figure 1: Decision matrix and workflow for the NMR validation of 1-(2,4,5-Trichlorophenyl)adamantane.

Sources

Mass spectrometry fragmentation data for 1-(2,4,5-Trichlorophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mass Spectrometry of 1-(2,4,5-Trichlorophenyl)adamantane: A Comparative Guide to Ionization and Fragmentation Strategies

Introduction

1-(2,4,5-Trichlorophenyl)adamantane (CAS: 330577-78-1)[1] is a highly lipophilic, bulky molecule consisting of a rigid adamantane cage covalently linked to a polyhalogenated aromatic ring. In drug development, agrochemicals, and materials science, detecting and quantifying such non-polar adamantane derivatives requires robust analytical frameworks. This guide compares mass spectrometry (MS) platforms—specifically GC-EI-MS, LC-APCI-MS, and LC-ESI-MS—evaluating their fragmentation causality, ionization efficiency, and overall performance to establish a self-validating analytical strategy.

Causality in Fragmentation Mechanisms

To optimize a mass spectrometry method, an analyst must first understand the intrinsic gas-phase thermodynamics of the analyte. The mass spectrometric behavior of 1-substituted adamantanes is heavily dictated by the exceptional stability of the adamantyl cage[2].

Upon exposure to 70 eV Electron Ionization (EI), 1-(2,4,5-Trichlorophenyl)adamantane undergoes vertical ionization to form a radical cation [M]•+ at m/z 314 (based on the monoisotopic mass of ³⁵Cl). The primary fragmentation pathways are driven by the relief of steric strain and the formation of highly stable carbocations:

  • Pathway A (Dominant): α-cleavage of the C-C bond connecting the adamantane cage to the aromatic ring. This expels the trichlorophenyl radical and leaves the 1-adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135. Due to extensive hyperconjugative stabilization within the rigid 3D cage preventing rearrangement, m/z 135 is invariably the base peak (100% abundance)[3].

  • Pathway B (Secondary): Heterolytic cleavage retaining the charge on the aromatic moiety, yielding the trichlorophenyl cation at m/z 179. This is energetically less favorable than Pathway A.

  • Pathway C (Halogen Loss): Expulsion of a chlorine radical (Cl•) from the molecular ion to form [M - Cl]⁺ at m/z 279, a diagnostic feature in heavily chlorinated aromatics[4].

Fragmentation M Molecular Ion [M]•+ m/z 314 (35Cl3) Ad 1-Adamantyl Cation m/z 135 (Base Peak) M->Ad α-cleavage (- C6H2Cl3•) Ar Trichlorophenyl Radical (Neutral Loss) M->Ar ArCat Trichlorophenyl Cation m/z 179 M->ArCat Heterolytic cleavage (- C10H15•) AdRad Adamantyl Radical (Neutral Loss) M->AdRad M_Cl [M - Cl]+ m/z 279 M->M_Cl Loss of Cl•

Primary EI-MS fragmentation pathways for 1-(2,4,5-Trichlorophenyl)adamantane.

Technology Comparison: Selecting the Optimal MS Platform

Because 1-(2,4,5-Trichlorophenyl)adamantane lacks polar functional groups (e.g., -OH, -NH₂) and possesses extreme lipophilicity, standard Electrospray Ionization (ESI) fails. ESI requires solution-phase protonation/deprotonation, which is impossible for this neutral hydrocarbon framework. Conversely, Atmospheric Pressure Chemical Ionization (APCI) uses a corona discharge to create gas-phase reagent ions, which can successfully transfer charge to the polarizable aromatic ring.

Table 1: Performance Comparison of MS Ionization Alternatives

FeatureGC-EI-MS (Gold Standard)LC-APCI-MS (Alternative)LC-ESI-MS (Not Recommended)
Ionization Mechanism Gas-phase electron bombardment (70 eV)Corona discharge, gas-phase charge transferSolution-phase ion evaporation
Primary Ion Observed m/z 135 (Base Peak), m/z 314 ([M]•⁺)m/z 314 ([M]•⁺) or m/z 315 ([M+H]⁺)None (Severe ion suppression)
Fragmentation Extent High (Rich structural data)Low to Moderate (Tunable via collision energy)N/A
Isotope Pattern Fidelity Excellent (Cl₃ cluster clearly visible)GoodPoor
Best Use Case Structural elucidation, library matchingIntact mass confirmation in LC workflowsPolar metabolites only

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the analytical readout, the following protocols incorporate internal validation checkpoints to prevent false positives.

Protocol A: GC-EI-MS Workflow (Structural Elucidation) Rationale: GC-EI-MS provides the thermal energy required to vaporize the bulky adamantane derivative, while 70 eV EI guarantees reproducible fragmentation matching theoretical models.

  • System Suitability (Validation Check): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet relative abundance criteria to ensure accurate mass calibration across the target range (m/z 100–350).

  • Sample Preparation: Dissolve 1-(2,4,5-Trichlorophenyl)adamantane in a non-polar, GC-compatible solvent (e.g., n-hexane or dichloromethane) to a concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL in splitless mode (Inlet temp: 280°C) onto a 30m DB-5MS column (5% phenyl-arylene / 95% dimethylpolysiloxane).

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min). Causality: The high final temperature ensures the heavy, highly lipophilic molecule does not carry over between runs, preventing ghost peaks.

  • Data Acquisition: Scan range m/z 50–400.

  • Data Validation: Confirm the presence of the m/z 135 base peak[3]. Crucially, validate the molecular ion at m/z 314 by checking the Cl₃ isotopic signature: m/z 314, 316, 318, and 320 must appear in an exact theoretical ratio of 27:27:9:1.

Protocol B: LC-APCI-MS Workflow (High-Throughput LC Compatibility) Rationale: When GC is unavailable or the compound is part of an LC-based biological matrix assay, APCI is the only viable atmospheric pressure technique.

  • System Suitability: Flush the system with 100% Acetonitrile to establish a stable corona discharge current (typically 3–5 µA).

  • Chromatography: Use a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile phase A: Water; Mobile phase B: Acetonitrile. Run a steep gradient (50% B to 100% B over 3 minutes) to elute the highly retained compound.

  • Ionization: Set the APCI vaporizer temperature to 400°C to ensure complete desolvation and volatilization of the adamantane derivative.

  • Data Acquisition: Operate in Positive Ion Mode. Monitor for the radical cation [M]•⁺ at m/z 314.

Workflow Sample Sample Prep (Non-polar solvent) GC Gas Chromatography (DB-5MS Column) Sample->GC Preferred LC Liquid Chromatography (C18 RP Column) Sample->LC Alternative EI Electron Ionization (EI) 70 eV GC->EI APCI APCI Corona Discharge LC->APCI MS1 Quadrupole MS (Rich Fragmentation) EI->MS1 Detect m/z 135 & 314 MS2 High-Res MS (Intact Mass) APCI->MS2 Detect m/z 314 / 315

Decision matrix and workflow for MS analysis of 1-(2,4,5-Trichlorophenyl)adamantane.

Quantitative Data Summary

The following table summarizes the expected quantitative mass spectral data for the target compound, serving as a reference for positive identification.

Table 2: Expected Key Fragment Ions and Isotopic Ratios (EI-MS)

m/z ValueIon AssignmentRelative Abundance (%)Mechanistic Origin
135 [C₁₀H₁₅]⁺100 (Base Peak)Cleavage of adamantyl-aryl bond, forming stable adamantyl cation.
314 [C₁₆H₁₇ ³⁵Cl₃]•⁺~15 - 25Intact molecular ion (M).
316 [C₁₆H₁₇ ³⁵Cl₂ ³⁷Cl]•⁺~15 - 25M+2 isotope (due to one ³⁷Cl atom).
318 [C₁₆H₁₇ ³⁵Cl ³⁷Cl₂]•⁺~5 - 8M+4 isotope (due to two ³⁷Cl atoms).
279 [M - ³⁵Cl]⁺~10 - 20Loss of a chlorine radical from the intact molecule.
179 [C₆H₂ ³⁵Cl₃]⁺< 10Trichlorophenyl cation (charge retention on aryl ring).

References

  • Title: Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Mass spectrometry of diamantane and some adamantane derivatives. Source: Canadian Journal of Chemistry URL: [Link]

  • Title: 1-(2,4,5-Trichlorophenyl)adamantane | CAS#:330577-78-1. Source: Chemsrc URL: [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Quantification of 1-(2,4,5-Trichlorophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-depth technical comparison and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2,4,5-Trichlorophenyl)adamantane, a lipophilic, adamantane-based compound. This document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy protocol grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] For the quantification of a novel compound like 1-(2,4,5-Trichlorophenyl)adamantane, a well-validated HPLC method is crucial for accurate and reliable results in pharmacokinetic studies, formulation development, and quality control.

Methodological Approach and Rationale

Given the highly lipophilic nature of adamantane derivatives and the presence of a trichlorophenyl group, a reversed-phase HPLC (RP-HPLC) method is the logical choice for separation and quantification.[6][7][8][9] The adamantane cage structure imparts significant hydrophobicity, while the trichlorophenyl moiety provides a UV chromophore, enabling detection.

Proposed HPLC Method

A starting point for method development would involve a C18 stationary phase, which is well-suited for the retention of non-polar, lipophilic compounds.[6][8] The mobile phase will likely consist of an organic modifier like acetonitrile or methanol mixed with water. Due to the high lipophilicity, a high percentage of the organic solvent will be necessary to achieve a reasonable retention time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (based on the UV absorption of the trichlorophenyl group).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the workhorse for such analyses, other techniques could be considered. The following table provides a comparative overview:

Technique Advantages Disadvantages Suitability for 1-(2,4,5-Trichlorophenyl)adamantane
Reversed-Phase HPLC (RP-HPLC) with UV Detection Robust, reproducible, widely available, good for routine analysis.Moderate sensitivity, potential for matrix interference.High: The trichlorophenyl group provides a chromophore, making UV detection feasible. The method is well-suited for the lipophilic nature of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and specificity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.Moderate: The compound may have sufficient volatility for GC analysis, but thermal stability would need to be confirmed. MS detection would provide excellent specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Very high sensitivity and specificity, excellent for bioanalysis in complex matrices.[10]Higher cost and complexity of instrumentation and method development.Very High: Ideal for quantifying low concentrations in biological matrices due to its superior sensitivity and selectivity.
Supercritical Fluid Chromatography (SFC) Fast separations, uses environmentally friendly mobile phases.Less common instrumentation, may require specialized columns.Moderate: Could be a viable alternative for this lipophilic compound, potentially offering faster analysis times.

For the purpose of this guide, we will focus on the validation of the proposed RP-HPLC-UV method, as it represents a robust and widely accessible approach for routine quantification.

HPLC Method Validation Protocol

The validation of the analytical method will be performed according to the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[1][2][3][4][5][11][12][13] The following performance characteristics will be evaluated:

  • System Suitability

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

System Suitability Testing (SST)

Causality: Before commencing any validation experiments, it is imperative to verify that the chromatographic system is performing adequately for the intended analysis.[14][15][16][17][18] SST ensures that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[15]

Experimental Protocol:

  • Prepare a standard solution of 1-(2,4,5-Trichlorophenyl)adamantane at a concentration of 100 µg/mL.

  • Inject this solution six replicate times.

  • Calculate the following parameters:

    • Retention Time (RT): The time at which the analyte elutes.

    • Peak Area: The area under the analyte peak.

    • Theoretical Plates (N): A measure of column efficiency.

    • Tailing Factor (T): A measure of peak symmetry.

Acceptance Criteria:

Parameter Acceptance Criteria
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][19][20] This is crucial to ensure that the measured signal is solely from the analyte of interest.

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions to induce degradation.[21][22][23][24][25] This helps to identify potential degradation products and ensures the method can separate them from the parent compound.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the peak purity of the analyte peak using a PDA detector to ensure it is not co-eluting with any degradation products.

Acceptance Criteria:

  • The method should be able to separate the analyte peak from all degradation product peaks and any placebo/matrix peaks.

  • The peak purity index of the analyte peak in the stressed samples should be greater than 0.99.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[19][26] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of 1-(2,4,5-Trichlorophenyl)adamantane.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1 - 200 µg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19][27][28] It is a measure of the method's correctness.

Experimental Protocol:

  • Prepare samples at three concentration levels (low, medium, and high) across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Nominal Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[19]

Precision

Causality: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19][27] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

Precision Level Acceptance Criteria (RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][19]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).

  • S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19][29]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze a system suitability solution and a sample solution under each modified condition.

  • Evaluate the effect on system suitability parameters and the assay results.

Deliberate Variations:

Parameter Variation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic component

Acceptance Criteria:

  • The system suitability criteria should be met under all varied conditions.

  • The assay results of the sample should not significantly change.

Visualizing the Validation Workflow

dot digraph "HPLC_Method_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Method Development & System Suitability"; bgcolor="#E8F0FE"; "Method_Development" [label="Propose HPLC Method\n(C18, ACN:H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "System_Suitability" [label="System Suitability Testing (SST)\n(n=6 injections)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Method_Development" -> "System_Suitability" [label="Verify system performance"]; }

subgraph "cluster_1" { label="Phase 2: Core Validation Parameters"; bgcolor="#E6F4EA"; "Specificity" [label="Specificity\n(Forced Degradation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Linearity" [label="Linearity & Range\n(≥5 concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Accuracy" [label="Accuracy\n(3 levels, n=3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Precision" [label="Precision\n(Repeatability & Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Phase 3: Sensitivity & Reliability"; bgcolor="#FEF7E0"; "LOD_LOQ" [label="LOD & LOQ\n(Signal-to-Noise or Slope Method)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Robustness" [label="Robustness\n(Deliberate Variations)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

subgraph "cluster_3" { label="Phase 4: Finalization"; bgcolor="#FCE8E6"; "Validation_Report" [label="Validation Report\n(Summarize all data)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Method_Implementation" [label="Implement Validated Method\nfor Routine Use", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Validation_Report" -> "Method_Implementation"; }

"System_Suitability" -> "Specificity" [lhead="cluster_1"]; "Specificity" -> "Linearity"; "Linearity" -> "Accuracy"; "Accuracy" -> "Precision"; "Precision" -> "LOD_LOQ" [lhead="cluster_2"]; "LOD_LOQ" -> "Robustness"; "Robustness" -> "Validation_Report" [lhead="cluster_3"]; } Caption: HPLC Method Validation Workflow.

Logical Relationships of Validation Parameters

dot digraph "Validation_Parameter_Relationships" { graph [layout=neato, model=shortpath, start=1, overlap=false, splines=true]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Specificity" [pos="1,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Linearity" [pos="3,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Accuracy" [pos="2,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Precision" [pos="4,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Range" [pos="3,1!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "LOQ" [pos="5,1!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Robustness" [pos="0,1!", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Validated_Method" [pos="2.5,0!", shape=star, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Specificity" -> "Accuracy" [label="Ensures measurement of the correct analyte"]; "Linearity" -> "Accuracy" [label="Underpins accurate quantification across a range"]; "Linearity" -> "Range" [label="Defines the working range"]; "Accuracy" -> "Validated_Method"; "Precision" -> "Validated_Method"; "Range" -> "Validated_Method"; "LOQ" -> "Validated_Method"; "Robustness" -> "Validated_Method"; "Accuracy" -> "Precision" [style=dashed, dir=both, label="Both are required"]; "Range" -> "LOQ" [label="Lower end defined by LOQ"]; } Caption: Interdependencies of HPLC Validation Parameters.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the quantification of 1-(2,4,5-Trichlorophenyl)adamantane. By adhering to the principles and protocols detailed herein, which are grounded in the authoritative guidelines of the ICH, researchers and drug development professionals can ensure the generation of reliable, accurate, and reproducible data. The successful validation of this analytical method is a critical step in the overall development and quality control of any pharmaceutical product containing this novel chemical entity.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Pharma Tutor. (2025). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Journal of Research in Applied Science and Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PMC. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • PubMed. (2009). Lipophilicity determination of highly lipophilic compounds by liquid chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. [Link]

  • Arolabs. (2025). Method Development & Validation (Stability-Indicating). [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • LCGC. (2026). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. [Link]

  • PMC. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Taylor & Francis Online. (2016). A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2022). Analytical method validation: A brief review. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Drug Development and Industrial Pharmacy. (2012). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • SANEXEN. (n.d.). Fact sheet: 2,4,5-trichlorophenol. [Link]

Sources

Comparative Lipophilicity Profiling: 1-(2,4,5-Trichlorophenyl)adamantane vs. Rimantadine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex neurological pathways and viral transmembrane proteins, the adamantane scaffold has emerged as a critical "lipophilic bullet" in medicinal chemistry. The adamantane cage provides a rigid, three-dimensional hydrophobic core that drastically alters a molecule's pharmacokinetic (PK) profile.

This guide provides an in-depth comparative analysis of two distinct adamantane derivatives: Rimantadine (a widely used antiviral) and 1-(2,4,5-Trichlorophenyl)adamantane (a highly substituted, experimental hydrophobic derivative). By contrasting an ionizable aliphatic amine with a heavily halogenated neutral aromatic system, we can understand how functional group modifications dictate lipophilicity (LogP/LogD), membrane permeability, and assay selection.

Structural Basis of Lipophilicity

To understand the divergent physicochemical behaviors of these two compounds, we must analyze the causality behind their structural modifications.

Rimantadine[1-(1-adamantyl)ethanamine] Rimantadine features an ethylamine side chain attached to the adamantane core. The presence of the primary amine introduces a hydrogen-bond donor/acceptor site. With a basic pKa of approximately 10.4, rimantadine is >99% protonated at a physiological pH of 7.4. This ionization acts as a thermodynamic anchor, pulling the molecule into the aqueous phase and significantly lowering its effective lipophilicity (LogD) compared to its intrinsic partition coefficient (LogP)[1]. This balance is crucial for oral bioavailability, allowing the drug to dissolve in gastrointestinal fluids while retaining enough lipophilicity to cross viral membranes.

1-(2,4,5-Trichlorophenyl)adamantane In stark contrast, this derivative replaces the amine with a 2,4,5-trichlorophenyl group. The causality of this substitution is twofold:

  • Elimination of Hydrogen Bonding: The removal of the amine drops the Topological Polar Surface Area (TPSA) to zero.

  • Halogen-Induced Hydrophobicity: The addition of three highly electronegative, bulky chlorine atoms to an aromatic ring creates an extremely dense, non-polar electron cloud.

Because the molecule lacks any ionizable centers, its LogP is identical to its LogD across all physiological pH ranges. This creates an extreme "lipophilic bullet" effect, driving the compound almost exclusively into lipid bilayers[2].

Comparative Physicochemical Data

The following table synthesizes the quantitative physicochemical properties of both compounds. Note the massive divergence in physiological LogD, which dictates their respective biological distribution.

PropertyRimantadine1-(2,4,5-Trichlorophenyl)adamantane
Molecular Weight 179.30 g/mol 315.66 g/mol
Ionizable Groups Primary AmineNone (Neutral)
pKa ~10.4 (Basic)N/A
Intrinsic LogP (Octanol/Water) 3.6> 5.5 (Predicted)
LogD (at pH 7.4) ~1.2*> 5.5
Topological Polar Surface Area 26.0 Ų0.0 Ų
Hydrogen Bond Donors/Acceptors 1 / 10 / 0

*Note: While the theoretical LogD of rimantadine at pH 7.4 is ~0.6 based on the Henderson-Hasselbalch equation, experimental values often range between 1.0 and 1.5 due to ion-pairing effects between the protonated amine and octanol/buffer counter-ions.

Experimental Methodology: Dual-Validation Lipophilicity Profiling

Relying on a single assay for compounds with such vastly different properties is a critical failure point in early-stage drug discovery. The shake-flask method is the gold standard for Rimantadine but will fail for the trichlorophenyl derivative because its aqueous concentration will fall below the limit of detection (LOD). Therefore, we employ a self-validating dual-protocol system .

Protocol A: Shake-Flask Method (OECD 107) - Optimized for Rimantadine

Causality of Design: We pre-saturate the phases to prevent volume shifts during the 24-hour equilibration, which would otherwise skew the final concentration calculations.

  • Phase Saturation: Stir n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C. Separate the mutually saturated phases.

  • Solute Addition: Dissolve Rimantadine hydrochloride[3] in the pre-saturated aqueous buffer to a concentration of 100 µM.

  • Equilibration: Add an equal volume of pre-saturated n-octanol. Seal the flask and agitate on an orbital shaker at 200 RPM for 24 hours at a strictly controlled 25°C.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases. Quantify the concentration of Rimantadine in each phase using LC-MS/MS (ESI+ mode, monitoring the m/z 180 [M+H]+ transition).

  • Calculation: LogD = Log10([Concentration in Octanol] / [Concentration in Buffer]).

Protocol B: RP-HPLC Method (OECD 117) - Required for 1-(2,4,5-Trichlorophenyl)adamantane

Causality of Design: Because the trichlorophenyl derivative is hyper-lipophilic, its aqueous concentration in a shake-flask will be negligible. RP-HPLC bypasses this by correlating the compound's retention time on a hydrophobic stationary phase with known LogP standards.

  • Calibration: Inject a mixture of 6 reference standards with known LogP values ranging from 2.0 to 6.5 (e.g., toluene, chlorobenzene, DDT) onto a C18 RP-HPLC column.

  • Mobile Phase: Use an isocratic elution of 75% Methanol / 25% Water (LC-MS grade) at a flow rate of 1.0 mL/min.

  • Measurement: Inject 1-(2,4,5-Trichlorophenyl)adamantane. Record its retention time ( tR​ ) using UV detection at 254 nm.

  • Dead Time Determination: Inject thiourea to determine the column dead time ( t0​ ).

  • Calculation: Calculate the capacity factor ( k=(tR​−t0​)/t0​ ). Plot log(k) of the reference standards against their known LogP values to generate a calibration curve, then interpolate the LogP of the adamantane derivative.

Visual Workflows and Mechanistic Pathways

The following diagrams illustrate the logical flow of the experimental protocols and the mechanistic impact of these structural differences on biological membranes.

G A Compound Selection (Rimantadine vs TCP-Adamantane) B Phase Saturation (Octanol & pH 7.4 Buffer) A->B C Equilibration (Shake-Flask, 24h at 25°C) B->C D Phase Separation (Centrifugation at 3000 x g) C->D E Quantification (LC-MS/MS or UV) D->E F LogD/LogP Calculation E->F

Caption: Experimental workflow for determining LogD7.4 via the shake-flask method.

G Rim Rimantadine (Amine, pKa ~10.4) pH Exposure to Physiological pH 7.4 Rim->pH TCP 1-(2,4,5-Trichlorophenyl)adamantane (Neutral, Halogenated) TCP->pH Ion Protonated Form (+) LogD ~1.2 pH->Ion Rimantadine NonIon Non-Ionized Form LogD >5.5 pH->NonIon TCP-Adamantane Mem Lipid Bilayer Interaction Ion->Mem NonIon->Mem Mod Moderate Passive Permeability (Balanced Aqueous Solubility) Mem->Mod High High Passive Permeability (Risk of Bioaccumulation) Mem->High

Caption: Mechanistic pathway of pH-dependent ionization and its effect on membrane permeability.

Discussion: Implications for Drug Development

The comparative lipophilicity of these two compounds dictates entirely different trajectories in drug development.

Rimantadine represents a perfectly optimized pharmacokinetic balance. The adamantane cage provides the necessary hydrophobicity to interact with the M2 transmembrane channel of the Influenza A virus[4]. However, the amine group ensures that at physiological pH, the molecule is sufficiently water-soluble to be formulated as a standard oral hydrochloride salt.

Conversely, 1-(2,4,5-Trichlorophenyl)adamantane pushes the limits of the "lipophilic bullet" concept. While the extreme LogP (>5.5) guarantees rapid and extensive permeation across the blood-brain barrier (BBB) and cellular membranes, it introduces severe liabilities. Compounds in this lipophilicity range typically suffer from poor aqueous solubility, high plasma protein binding, and a tendency to become trapped in off-target lipid compartments (phospholipidosis). To utilize such a molecule in a clinical setting, advanced formulation strategies—such as lipid nanoparticles (LNPs), cyclodextrin inclusion complexes, or amorphous solid dispersions—would be strictly required to overcome its "brick dust" physical properties.

References

  • PubChem. "Rimantadine | C12H21N | CID 5071 - PubChem - NIH." National Center for Biotechnology Information. URL: [Link]

  • MDPI. "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." Molecules. URL: [Link]

  • PubChem. "Rimantadine Hydrochloride | C12H22ClN | CID 15165 - PubChem." National Center for Biotechnology Information. URL: [Link]

  • PMC. "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches." National Institutes of Health. URL: [Link]

A Comparative Guide to the Synthesis of 1-(2,4,5-Trichlorophenyl)adamantane: Navigating Pathways and Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the adamantane moiety serves as a cornerstone for designing molecules with enhanced lipophilicity, metabolic stability, and rigid three-dimensional structures. The synthesis of specific aryl-adamantane derivatives, such as 1-(2,4,5-Trichlorophenyl)adamantane, presents unique challenges due to the electronic and steric properties of the substituted arene. This guide provides an in-depth comparison of plausible synthetic pathways to this target molecule, with a focus on reproducibility, potential pitfalls, and the rationale behind experimental design.

Introduction: The Challenge of Synthesizing a Sterically Hindered and Electronically Deactivated Aryl Adamantane

The direct attachment of the bulky adamantyl group to the electron-deficient 2,4,5-trichlorophenyl ring is a non-trivial synthetic endeavor. The electron-withdrawing nature of the three chlorine atoms deactivates the aromatic ring towards classical electrophilic substitution, while the steric hindrance imposed by both the adamantyl group and the ortho-chlorine substituent can impede bond formation in cross-coupling reactions. This guide will dissect three primary synthetic strategies: Friedel-Crafts Alkylation, Suzuki-Miyaura Coupling, and Negishi Coupling, offering a comparative analysis to aid researchers in selecting the most viable and reproducible approach.

Pathway 1: Friedel-Crafts Alkylation - A Direct but Challenging Approach

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between aromatic rings and alkyl halides or alcohols.[1][2] In the context of synthesizing 1-(2,4,5-Trichlorophenyl)adamantane, this would involve the direct reaction of an adamantyl precursor with 1,2,4-trichlorobenzene in the presence of a Lewis acid catalyst.

Mechanistic Rationale

The reaction proceeds via the formation of a tertiary adamantyl carbocation, a relatively stable electrophile, which then attacks the aromatic ring.[3] The choice of the adamantyl precursor, either 1-haloadamantane (e.g., 1-bromoadamantane) or 1-adamantanol, and a potent Lewis acid catalyst are critical for generating the carbocation.

G cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution 1-Bromoadamantane 1-Bromoadamantane Adamantyl_Cation 1-Adamantyl Cation 1-Bromoadamantane->Adamantyl_Cation + AlCl₃ Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid_Complex [AlCl₃Br]⁻ Trichlorobenzene 1,2,4-Trichlorobenzene Adamantyl_Cation->Trichlorobenzene Sigma_Complex Sigma Complex (Arenium Ion) Trichlorobenzene->Sigma_Complex + 1-Adamantyl Cation Target_Molecule 1-(2,4,5-Trichlorophenyl)adamantane Sigma_Complex->Target_Molecule - H⁺

Figure 1: Proposed workflow for Friedel-Crafts alkylation.
Experimental Protocol: Friedel-Crafts Alkylation

Materials:

  • 1-Bromoadamantane or 1-Adamantanol

  • 1,2,4-Trichlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid (e.g., FeCl₃, InBr₃)[3][4]

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Hydrochloric acid (aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and 1,2,4-trichlorobenzene.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride portion-wise with stirring.

  • In a separate flask, dissolve 1-bromoadamantane (or 1-adamantanol) in anhydrous dichloromethane.

  • Add the 1-bromoadamantane solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2,4,5-Trichlorophenyl)adamantane.

Reproducibility and Challenges

The Friedel-Crafts alkylation of deactivated aromatic rings is notoriously challenging and often suffers from poor reproducibility.[5][6]

  • Low Reactivity: The three electron-withdrawing chlorine atoms on the benzene ring significantly reduce its nucleophilicity, making the electrophilic attack by the adamantyl carbocation a high-energy process.[6] This often leads to low yields or the reaction not proceeding at all under standard conditions. Harsher conditions (e.g., higher temperatures, stronger Lewis acids) may be required, which can lead to other side reactions.

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by complexation with the polychlorinated aromatic substrate or product. Stoichiometric or even excess amounts of the catalyst may be necessary, which complicates the workup and can lead to significant waste generation.[4]

  • Side Reactions: Although polyalkylation is less of a concern with a deactivated ring, other side reactions such as isomerization of the adamantane skeleton (unlikely due to its stability) or rearrangement of the substitution pattern on the aromatic ring under harsh conditions could occur. Disproportionation, where an adamantyl group migrates from one aromatic ring to another, is also a possibility.

  • Industrial Scalability: The need for stoichiometric Lewis acids, the potential for exothermic reactions, and the generation of corrosive byproducts (HX) make scaling up this reaction problematic.

Pathway 2: Suzuki-Miyaura Coupling - A More Controlled and Versatile Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, particularly between sp²-hybridized carbon atoms.[7][8] This pathway involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. For the synthesis of 1-(2,4,5-Trichlorophenyl)adamantane, this would entail the coupling of 1-adamantylboronic acid with a 2,4,5-trichlorophenyl halide.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[7]

G cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling Adamantane_Source 1-Bromoadamantane Boronic_Acid 1-Adamantylboronic Acid Adamantane_Source->Boronic_Acid 1. Mg or n-BuLi 2. B(OR)₃ 3. H₃O⁺ Transmetalation Transmetalation Boronic_Acid->Transmetalation + Base Aryl_Halide_Source 1,2,4-Trichlorobenzene Aryl_Halide 1-Bromo-2,4,5-trichlorobenzene Aryl_Halide_Source->Aryl_Halide Br₂, FeBr₃ Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Aryl-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Aryl-Pd(II)-Adamantyl Reductive_Elimination->Pd_Catalyst Regeneration Target_Molecule 1-(2,4,5-Trichlorophenyl)adamantane Reductive_Elimination->Target_Molecule

Figure 2: Proposed workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1-Adamantylboronic acid (can be synthesized from 1-bromoadamantane)

  • 1-Bromo-2,4,5-trichlorobenzene (or the corresponding chloride or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligand[9]

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[9]

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, or a mixture with water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-adamantylboronic acid (1.2-1.5 equivalents), 1-bromo-2,4,5-trichlorobenzene (1.0 equivalent), and the base (2-3 equivalents).

  • Add the palladium catalyst (1-5 mol%) and the ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2,4,5-Trichlorophenyl)adamantane.

Reproducibility and Challenges

The Suzuki-Miyaura coupling is generally more reproducible and higher-yielding than the Friedel-Crafts alkylation for this type of transformation. However, challenges remain:

  • Steric Hindrance: The bulky adamantyl group and the ortho-chlorine on the aryl halide can hinder the oxidative addition and reductive elimination steps. The use of bulky, electron-rich ligands is crucial to promote these steps and prevent catalyst decomposition.[10][11]

  • Deactivated Aryl Halide: The electron-deficient nature of the 2,4,5-trichlorophenyl halide can make the oxidative addition step slower. Higher temperatures and longer reaction times may be necessary.[12][13] Aryl chlorides are less reactive than bromides and iodides, requiring more active catalyst systems.[14]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the organoboron reagent by water or other protic species, leading to the formation of adamantane and reducing the yield of the desired product. The choice of base and careful control of reaction conditions can minimize this side reaction.[7]

  • Homocoupling: Homocoupling of the boronic acid or the aryl halide can occur, leading to the formation of biadamantane or hexachlorobiphenyl, respectively. This is generally a minor pathway with well-chosen catalyst systems.

Pathway 3: Negishi Coupling - An Alternative Cross-Coupling Strategy

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[15] This method is often complementary to the Suzuki-Miyaura coupling and can be effective for sterically hindered substrates.

Mechanistic Rationale

Similar to the Suzuki coupling, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The organozinc reagent is typically more reactive than the corresponding organoboron compound, which can lead to faster reaction rates.

G cluster_0 Precursor Synthesis cluster_1 Negishi Coupling Adamantane_Source 1-Bromoadamantane Organozinc 1-Adamantylzinc Halide Adamantane_Source->Organozinc + Zn or Rieke-Zn Transmetalation Transmetalation Organozinc->Transmetalation Aryl_Halide_Source 1,2,4-Trichlorobenzene Aryl_Halide 1-Bromo-2,4,5-trichlorobenzene Aryl_Halide_Source->Aryl_Halide Br₂, FeBr₃ Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd_Catalyst Pd(0) or Ni(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Aryl-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Aryl-Pd(II)-Adamantyl Reductive_Elimination->Pd_Catalyst Regeneration Target_Molecule 1-(2,4,5-Trichlorophenyl)adamantane Reductive_Elimination->Target_Molecule

Figure 3: Proposed workflow for Negishi coupling.
Experimental Protocol: Negishi Coupling

Materials:

  • 1-Adamantylzinc halide (prepared in situ from 1-bromoadamantane and activated zinc)

  • 1-Bromo-2,4,5-trichlorobenzene (or the corresponding chloride)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)

  • Ligand (e.g., SPhos, CPhos)[16]

  • Anhydrous and degassed solvent (e.g., THF, dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, activate zinc dust (e.g., by washing with HCl, water, ethanol, and ether, followed by drying under vacuum) or use commercially available Rieke zinc. Add anhydrous THF, followed by a small amount of a dihaloethane (e.g., 1,2-dibromoethane) to initiate the reaction. Add a solution of 1-bromoadamantane in THF dropwise and stir at room temperature until the adamantylzinc halide is formed.

  • Coupling Reaction: In a separate Schlenk flask, add 1-bromo-2,4,5-trichlorobenzene, the palladium or nickel catalyst, and the ligand under an inert atmosphere.

  • Add anhydrous, degassed THF.

  • Transfer the freshly prepared 1-adamantylzinc halide solution to the second flask via cannula.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reproducibility and Challenges

The Negishi coupling offers a potentially more reactive nucleophile, but this comes with its own set of challenges affecting reproducibility.

  • Moisture and Air Sensitivity: Organozinc reagents are highly sensitive to moisture and air. Strict anhydrous and inert atmosphere techniques are essential for reproducible results. The quality and activation of the zinc metal are also critical.

  • Preparation of the Organozinc Reagent: The formation of the adamantylzinc halide can be sluggish and may not go to completion, leading to variable yields in the subsequent coupling step. The use of highly reactive Rieke zinc can improve the efficiency of this step.

  • Functional Group Tolerance: While generally good, the higher reactivity of organozinc reagents can lead to lower tolerance for certain functional groups compared to organoboron compounds.

  • Ligand Selection: As with the Suzuki coupling, the choice of ligand is crucial for achieving high yields and minimizing side reactions, especially with sterically demanding and electronically deactivated substrates.[16][17]

Comparative Analysis of Synthesis Pathways

FeatureFriedel-Crafts AlkylationSuzuki-Miyaura CouplingNegishi Coupling
Starting Materials 1-Adamantanol/1-Bromoadamantane, 1,2,4-Trichlorobenzene1-Adamantylboronic Acid, 1-Bromo-2,4,5-trichlorobenzene1-Bromoadamantane, 1-Bromo-2,4,5-trichlorobenzene, Zinc
Key Reagents Strong Lewis Acid (e.g., AlCl₃)Palladium Catalyst, Ligand, BasePalladium/Nickel Catalyst, Ligand, Activated Zinc
Reaction Conditions Harsh (often requires excess Lewis acid, may need elevated temperatures)Mild to moderate (requires heating, inert atmosphere)Mild to moderate (requires strict anhydrous/inert conditions)
Expected Yield Low to moderate, highly variableModerate to highModerate to high
Reproducibility PoorGoodModerate (sensitive to reagent preparation)
Key Challenges Low reactivity of arene, catalyst deactivation, side reactionsSteric hindrance, deactivated aryl halide, protodeboronationMoisture/air sensitivity, preparation of organozinc reagent
Scalability DifficultGoodModerate
Waste Generation High (acidic waste, metal salts)Moderate (catalyst, ligand, base)Moderate (zinc salts, catalyst, ligand)

Conclusion and Recommendations

For the synthesis of 1-(2,4,5-Trichlorophenyl)adamantane, cross-coupling reactions offer a significant advantage in terms of control, yield, and reproducibility over the classical Friedel-Crafts alkylation.

  • Recommendation for Most Researchers: The Suzuki-Miyaura coupling is likely the most reliable and reproducible pathway. The required 1-adamantylboronic acid is accessible, and the reaction conditions, while requiring an inert atmosphere, are generally well-tolerated by a range of functional groups. The key to success will be the careful selection of a modern catalyst system employing a bulky, electron-rich phosphine or NHC ligand to overcome the steric and electronic challenges of the substrates.

  • Alternative for Experienced Chemists: The Negishi coupling presents a viable alternative, particularly if the Suzuki-Miyaura coupling proves to be low-yielding. The higher reactivity of the organozinc reagent may drive the reaction to completion more effectively. However, this pathway demands greater experimental care due to the moisture and air sensitivity of the organometallic intermediate.

  • Not Recommended for this Target: The Friedel-Crafts alkylation is not recommended for a reproducible and high-yielding synthesis of 1-(2,4,5-Trichlorophenyl)adamantane. The severe deactivation of the aromatic ring makes this approach highly challenging and prone to failure or low, unpredictable yields.

By understanding the mechanistic nuances and potential pitfalls of each synthetic route, researchers can make an informed decision and design a robust and reproducible synthesis of this valuable adamantane derivative.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). Tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]

  • O'Brien, A. G., & Molander, G. A. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications. [Link]

  • Tang, W., & Zhang, X. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.03,8]decan-4-one). Organic Syntheses. Retrieved from [Link]

  • Knochel, P., & Krasovskiy, A. (2014). Synthesis of Substituted Adamantylzinc Reagents Using a Mg-Insertion in the Presence of ZnCl2 and Further Functionalizations. ACS Publications. [Link]

  • Molander, G. A., & Dreher, S. D. (2024, March 14). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Publications. [Link]

  • Kas'yan, L. I., & Pal'chikov, V. A. (n.d.). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. ResearchGate. Retrieved from [Link]

  • van der Vlugt, J. I., & Vogt, D. (2009). Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides With Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. PubMed. [Link]

  • Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Organic Chemistry Portal. [Link]

  • Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. Retrieved from [Link]

  • Tang, W., & Zhang, X. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). JP2013224272A - Method of producing 1-adamantanol. Google Patents.
  • O'Brien, C. J., & Gaunt, M. J. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. RSC Publishing. [Link]

  • Tilley, T. D., & Gavenonis, J. (2022, September 15). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. ACS Publications. [Link]

  • Beller, M., & Zapf, A. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. Retrieved from [Link]

  • Beller, M., & Zapf, A. (2001, July 2). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. PubMed. [Link]

  • Knochel, P. (n.d.). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma. Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Dubois, J. E., & Chastrette, M. (n.d.). Formation of Cage-Structure Organomagnesium Compounds. Influence of the Degree of Adsorption of the Transient Species at the Met. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Kumada coupling. Wikipedia. Retrieved from [Link]

  • Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-atom. (n.d.). ResearchGate. Retrieved from [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [Link]

  • Beller, M., & Zapf, A. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. [Link]

  • Buchwald, S. L., & Martin, R. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • Buchwald, S. L., & Martin, R. (2013, October 27). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Klivansky, L. M., & Liu, Y. (2016, November 16). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. PubMed. [Link]

  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides (2002). SciSpace. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2010). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. [Link]

  • Klivansky, L. M., & Liu, Y. (2016, October 4). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. ACS Figshare. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from [Link]

  • Pelletier, J. D., & DeBoef, B. (2013, October 25). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications. [Link]

  • Nuno, M. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Retrieved from [Link]

  • Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. (n.d.). RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Organic Chemistry Portal. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2,4,5-Trichlorophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and proper disposal of 1-(2,4,5-Trichlorophenyl)adamantane. As a specialized adamantane derivative containing a chlorinated aromatic moiety, this compound requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Core Principle: Hazard-Based Assessment

A specific Safety Data Sheet (SDS) for 1-(2,4,5-Trichlorophenyl)adamantane is not widely available. Therefore, a conservative disposal plan must be derived from its chemical structure, which is a composite of a stable adamantane core and a hazardous 2,4,5-trichlorophenyl group.

  • Adamantane Moiety : The adamantane structure itself is a thermally stable, polycyclic saturated hydrocarbon. While it can be an eye irritant, its intrinsic toxicity is relatively low.[1][2]

  • 2,4,5-Trichlorophenyl Moiety : This component dictates the compound's hazard profile. The 2,4,5-trichloro substitution pattern on the phenyl ring is structurally related to highly regulated and toxic compounds such as 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and 2,4,5-trichlorophenol.[3][4] These substances are known for their persistence, toxicity, and, most critically, the potential for contamination with or formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD or "dioxin") during synthesis or improper thermal decomposition.[3]

Regulatory Framework and Waste Classification

In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Generators of this waste are responsible for its proper characterization and management from "cradle to grave."[5][6]

While not explicitly listed, this waste would likely be classified based on its characteristics. Given the toxicity of analogous chlorinated phenols and phenoxy herbicides, it should be treated as a Toxicity Characteristic waste. Furthermore, wastes containing chlorinated hydrocarbons from specific industrial processes are often categorized under RCRA's "F-list" of hazardous wastes from non-specific sources.[7][8] For practical purposes, your institution's Environmental Health & Safety (EHS) office will make the final determination, but you must treat it as hazardous.

Parameter Guideline
Hazard Profile Toxic, Environmental Hazard. Assumed to be an irritant and potentially toxic upon ingestion or inhalation. The trichlorophenyl group indicates persistence and potential for forming highly toxic byproducts (dioxins) upon improper incineration.[3][4]
Regulatory Authority U.S. EPA (RCRA) and corresponding state and local agencies.[5][6]
Personal Protective Gear Standard PPE: Nitrile gloves, chemical safety goggles, and a lab coat are mandatory.[2][9] Enhanced PPE: Work in a chemical fume hood to prevent inhalation of dust.
Primary Disposal Method High-Temperature Incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] This is the only acceptable method to ensure complete destruction.

On-Site Management and Disposal Workflow

Proper management begins at the point of generation. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Waste Segregation and Collection

Immediately upon generation, any material contaminated with 1-(2,4,5-Trichlorophenyl)adamantane, including neat compound, reaction residues, and contaminated consumables (e.g., weigh boats, gloves, wipes), must be segregated as hazardous waste.

  • Container: Use a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene or glass).[11]

  • Labeling: The container must be labeled with a hazardous waste tag before any waste is added. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(2,4,5-Trichlorophenyl)adamantane" and any other components in the waste stream.

    • The date accumulation began.

  • Storage: Keep the waste container sealed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]

Step 2: Disposal of "Empty" Containers

Under RCRA, a container that held a hazardous chemical is not considered empty until it has been properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone, toluene).[11]

  • Collect Rinsate: The first rinse, and preferably all three, must be collected and disposed of as hazardous waste.[11] This rinsate is considered a hazardous waste and should be added to your liquid hazardous waste stream.

  • Final Disposal: Once triple-rinsed and fully dried, the container may typically be disposed of as regular solid waste. Consult your institutional EHS guidelines for final confirmation.

Step 3: Arranging for Final Disposal

Do not dispose of this chemical via sewer, evaporation, or as regular trash.[11]

  • Contact EHS: When your waste container is full or you no longer need to accumulate this waste stream, contact your institution's EHS department.

  • Scheduled Pickup: EHS will arrange for a pickup by a licensed hazardous waste transporter.

  • Manifesting: The waste will be tracked using a hazardous waste manifest from your facility to its final destination—a licensed TSDF.[6]

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact EHS or the emergency response team.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.

  • Containment: Prevent the solid material from spreading. Do not use water to clean up the initial spill, as this may increase the contaminated area.

  • Cleanup:

    • Carefully sweep or scoop the solid material using a plastic dustpan or spark-proof tools. Avoid creating dust.[1][2]

    • Place all recovered material and cleanup tools into your designated hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with soap and water. Some protocols for chlorinated pesticides suggest using an alkaline solution (e.g., sodium bicarbonate solution) for decontamination, which may aid in the surface degradation of the phenyl-chlorine bonds.[12]

    • Follow with a clean water rinse.

    • All wipes, contaminated PPE, and other cleanup debris must be disposed of as hazardous waste.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and required actions for managing 1-(2,4,5-Trichlorophenyl)adamantane waste.

G Disposal Workflow for 1-(2,4,5-Trichlorophenyl)adamantane start Waste Generated (Solid or Contaminated Material) assess Is this a spill or routine disposal? start->assess spill Follow Spill & Emergency Procedures (Section 4) assess->spill Spill routine Place in labeled hazardous waste container assess->routine Routine collect_spill Collect all cleanup material as hazardous waste spill->collect_spill collect_spill->routine store Store in Satellite Accumulation Area routine->store pickup Contact EHS for waste pickup store->pickup transport Transported via licensed carrier with manifest pickup->transport dispose Final Disposal: High-Temperature Incineration at TSDF transport->dispose

Caption: Decision workflow for the safe management and disposal of 1-(2,4,5-Trichlorophenyl)adamantane waste.

References

  • California Code of Regulations, Title 22, § 66261.32. Hazardous Wastes from Specific Sources. [URL: https://cce.csus.edu/sites/main/files/file-attachments/hs2_22_ccr_section_66261.32.pdf]
  • U.S. Code of Federal Regulations, Title 40, Part 261. Identification and Listing of Hazardous Waste. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-261]
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Adamantane. [URL: https://www.chemos.
  • Carl Roth GmbH + Co. KG. (2022). Safety Data Sheet: Adamantane. [URL: https://www.carlroth.com/medias/SDB-7620-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTU4NTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDBlLzkwNzYyNDI0NjQ3OTgucGRmfGI2Mzk5Y2Y3YmM3ZWMzYjYxOWIzMjM3YjYxYzM1YjM4YjQwY2YxZWM2OTI5ZDUxOTRiY2U5M2U2ZDIxYjM3Y2E]
  • MilliporeSigma. (2025). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/45667]
  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Adamantane. [URL: https://www.carlroth.com/medias/SDB-7620-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1NTV8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oZTUvaDExLzkwNzYyNDI2Mjg3NjYucGRmfDk1MTE5Y2I1ZWIxYjYxZDIzZGYxOWM4YjM3YjQ2YjE5ZTZhOTg0YjI4Y2Y2YTMwYjY0ZDIwYjM0YjgzZGFmYjM]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Adamantane-1-carbonitrile. [URL: https://www.fishersci.com/sds/02125/A14352]
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: 2,4,5-T. [URL: https://www.cdc.gov/niosh/npg/npgd0620.html]
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [URL: https://polyurethane.americanchemistry.
  • Purdue University. (n.d.). Pesticide Decontaminants. [URL: https://ppp.purdue.edu/wp-content/uploads/2016/08/PPP-22.pdf]
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000L100.PDF?Dockey=2000L100.PDF]
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Chlorophenyltrichlorosilane. [URL: https://cameochemicals.noaa.gov/chemical/1753]
  • International Programme on Chemical Safety (INCHEM). (1991). Trichlorfon (HSG 66, 1991). [URL: http://www.inchem.org/documents/hsg/hsg/hsg066.htm]
  • BenchChem. (2025). In-Depth Technical Guide to the Chemical Properties of 1-(2,4,5-Trichlorophenyl)ethanone. [URL: https://www.benchchem.com/product/b1061284]
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [URL: https://www.epa.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [URL: https://policy.dartmouth.edu/hazard-management-program/hazardous-waste-disposal-guide]
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [URL: https://www.mdpi.com/1420-3049/29/9/1944]
  • Cheméo. (n.d.). Chemical Properties of Adamantane (CAS 281-23-2). [URL: https://www.chemeo.com/cid/42-108-7/Adamantane]
  • Beyond Compliance, LLC. (2024). Hazardous Waste Law. [URL: https://beyondcomply.com/wp-content/uploads/2024/02/Hazardous-Waste-Law-2-27-2024.pdf]
  • Collaborative for Health & Environment. (n.d.). 2,4,5-T. [URL: https://www.healthandenvironment.org/docs/Toxipedia-2,4,5-T-Archive.pdf]
  • Golder Associates. (n.d.). Fact sheet: 2,4,5-trichlorophenol. [URL: https://www.golder.com/insights/fact-sheet-2-4-5-trichlorophenol/]
  • U.S. Environmental Protection Agency. (1995). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. [URL: https://www.epa.gov/sites/default/files/2015-06/documents/epa-551.1.pdf]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Trichlorobenzene. [URL: https://www.

Sources

Personal protective equipment for handling 1-(2,4,5-Trichlorophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, procedural guide for the safe handling, operational logistics, and disposal of 1-(2,4,5-Trichlorophenyl)adamantane . Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes chemical physics with field-proven laboratory safety protocols.

Hazard Causality & Chemical Profiling

To handle 1-(2,4,5-Trichlorophenyl)adamantane (CAS: 330577-78-1) safely, one must understand the synergistic hazards of its molecular structure[1].

The molecule consists of two highly distinct functional domains:

  • The Adamantane Core: Adamantane derivatives are frequently utilized in medicinal chemistry as "lipophilic bullets". This bulky, tricyclic hydrocarbon cage is extremely hydrophobic, allowing it to rapidly partition into and cross biological lipid bilayers (such as the stratum corneum of the skin).

  • The Trichlorophenyl Moiety: Halogenated aromatic rings are established severe irritants to the skin, eyes, and respiratory tract (GHS Hazard Statements H315, H319, H335)[2].

The Causality of Risk: The adamantane core acts as a highly efficient delivery vehicle, facilitating the deep tissue penetration of the toxic, irritating trichlorophenyl payload. Consequently, standard latex gloves and basic dust masks are entirely insufficient. The compound's high lipophilicity also dictates that it will bioaccumulate and exhibit chronic aquatic toxicity, mandating strict environmental isolation.

Quantitative & Qualitative Hazard Data
Property / HazardValue / ClassificationOperational Implication
CAS Number 330577-78-1[1]Unique identifier required for inventory and waste tracking.
Molecular Weight 315.7 g/mol [1]High-mass particulate; prone to settling but highly dangerous if aerosolized.
Lipophilicity (LogP) Extremely HighRapid dermal penetration; requires impermeable synthetic glove barriers.
Health Hazards H315, H319, H335[2]Severe skin/eye/respiratory irritant; mandates full mucosal and dermal protection.
Environmental Hazard Aquatic Chronic ToxicityCannot be disposed of via standard drains; requires dedicated halogenated waste routing.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this compound is a deliberate countermeasure against its lipophilic and halogenated nature.

PPE CategoryRecommended SpecificationScientific Rationale & Causality
Hand Protection Double-gloved Nitrile (min 0.11 mm) or Viton®Adamantane's extreme lipophilicity allows rapid permeation through latex. Nitrile blocks solid particulates. Viton is mandatory if handling the compound in non-polar organic solvents (e.g., DCM), which act as permeation enhancers[3].
Eye Protection ANSI Z87.1 tight-fitting safety gogglesTrichlorophenyl moieties are severe ocular irritants. Tight-fitting goggles prevent airborne lipophilic dust from settling on and dissolving into the cornea[2].
Respiratory NIOSH N95 or P100 particulate respiratorSolid powders can easily aerosolize during weighing. A P100 filter captures >99.9% of particulates, preventing pulmonary absorption of the compound[3].
Body Protection Tyvek® lab coat or impermeable apronPrevents the accumulation of persistent halogenated dust on woven cotton fabrics, which could otherwise lead to chronic, undetected dermal exposure[3].

Operational Workflows & Methodologies

The following self-validating protocols ensure that every step of the handling process contains built-in safety verifications.

Protocol A: Precision Weighing and Transfer

Objective: Prevent aerosolization and static-induced dispersion of the highly irritating powder.

  • Engineering Control Verification: Activate the fume hood and verify the face velocity is between 100–120 feet per minute (fpm). Do not proceed if the airflow alarm is active[4].

  • Static Mitigation (Critical Step): Adamantane powders generate significant static electricity, causing the toxic powder to cling to gloves or aerosolize out of the weigh boat. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance prior to transfer.

  • Transfer Mechanics: Use a static-free stainless steel spatula. Never use plastic spatulas, as their inherent static charge will repel the lipophilic powder.

  • Solvent Dissolution: If creating a stock solution, add the solvent (e.g., DMSO) slowly while the vessel remains inside the fume hood. Caution: Once dissolved, the solvent acts as a permeation enhancer. A splash of the solution will carry the adamantane compound directly through standard nitrile gloves. Upgrade to Viton gloves for solution handling.

Protocol B: Spill Response and Halogenated Decontamination

Objective: Neutralize and contain hydrophobic spills without exacerbating the spread.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure your P100 respirator and goggles are secured before approaching the spill[3].

  • Dry Containment (Do NOT use water): Because the compound is highly hydrophobic, applying water to a dry spill will cause the powder to repel and spread further. Instead, cover the spill with paper towels slightly dampened with a mild non-polar solvent (e.g., isopropanol) to suppress dust aerosolization[4].

  • Physical Collection: Sweep up the dampened powder using non-sparking tools and place it into a sealable, clearly labeled glass secondary container[4].

  • Chemical Decontamination: Wash the contaminated surface with a surfactant-rich soapy water solution. The surfactant is necessary to form micelles around the residual lipophilic adamantane film, allowing it to be lifted from the surface. Follow with a final distilled water rinse.

  • Waste Routing: Route all cleanup materials (including contaminated paper towels and gloves) to the Halogenated Organic Waste stream[5].

Workflow Visualization

PPE_Workflow A Pre-Operation: Hazard Assessment B Don PPE: Nitrile/Viton & P100 A->B C Engineering Controls: Fume Hood (>100 fpm) B->C D Operation: Weighing & Transfer C->D E Spill Detected? D->E F Decontamination: Isopropanol Wipe -> Soap E->F Yes G Waste Disposal: Halogenated Stream E->G No F->G H Post-Op: Log & Doff PPE G->H

Workflow for the safe handling, spill response, and disposal of 1-(2,4,5-Trichlorophenyl)adamantane.

Disposal & Environmental Logistics

Due to the environmental persistence of the adamantane cage and the toxicity of the trichlorophenyl group, this compound must never be disposed of in standard aqueous waste or non-halogenated organic waste.

  • Segregation: Collect all solid waste, contaminated packaging, and liquid solutions in a designated, chemically compatible container labeled strictly as "Halogenated Organic Waste - Toxic/Irritant" [5].

  • Incompatibilities: Keep waste containers away from strong oxidizing agents, as halogenated organics can react violently under oxidative stress[4].

  • Regulatory Compliance: Ensure disposal is handled by a certified hazardous waste contractor capable of high-temperature incineration, which is required to safely break the stable carbon-chlorine bonds without generating toxic phosgene or dioxin byproducts.

References

  • 1-(2,4,5-Trichlorophenyl)adamantane | CAS#:330577-78-1, Chemsrc,
  • Adamantane Safety Information & Liter
  • Bis(2,4,6-trichlorophenyl)
  • Safety Data Sheet - Angene Chemical, Angene Chemical,
  • 4 - SAFETY DATA SHEET (Bis(2,4,6-trichlorophenyl)
  • SAFETY DATA SHEET - Sigma-Aldrich, Sigma-Aldrich,

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.